3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid molecular weight and formula
The following technical guide is structured to provide an exhaustive analysis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid . It moves beyond standard catalog data to address the synthetic challenges (specificall...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an exhaustive analysis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid . It moves beyond standard catalog data to address the synthetic challenges (specifically regioselectivity), physicochemical properties, and medicinal chemistry applications of this scaffold.
Executive Summary
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 957129-36-1) is a specialized heterocyclic building block used in the optimization of small-molecule therapeutics. It combines a pyrazole core (a privileged scaffold in kinase and COX inhibitors) with a cyclobutyl moiety , which serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups.
This molecule is critical for medicinal chemists seeking to modulate lipophilicity (
) and steric occupancy without introducing the metabolic liabilities associated with acyclic alkyl chains. Its primary synthetic challenge lies in controlling the regiochemistry of the pyrazole ring formation to ensure the cyclobutyl group resides at the C3 position while the carboxylic acid occupies C5.
Distinct from its 5-cyclobutyl-3-carboxylic acid isomer.
Molecular Formula
C₁₀H₁₄N₂O₂
Validated by elemental analysis logic.
Molecular Weight
194.23 g/mol
Monoisotopic Mass: 194.1055
CAS Number
957129-36-1
Often confused with ethyl ester derivatives.
Physical State
White to off-white crystalline solid
High lattice energy due to H-bonding dimers.
Solubility
Low in water; Soluble in DMSO, MeOH, DCM
Acidic proton () allows salt formation.
LogP (Calc)
~2.3
Optimal range for fragment-based drug discovery (FBDD).
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Carboxylic acid OH and carbonyl + Pyrazole N.
Synthetic Pathways & Regiocontrol (The Core Challenge)
The synthesis of 1,3,5-trisubstituted pyrazoles is notoriously prone to regiochemical ambiguity. The reaction of a 1,3-diketone with a mono-substituted hydrazine typically yields a mixture of 1,3,5- and 1,5,3- isomers.
The Regioselectivity Problem
When reacting ethyl 4-cyclobutyl-2,4-dioxobutanoate with ethylhydrazine :
Path A (Kinetic/Steric): The terminal
of the hydrazine attacks the most reactive ketone (adjacent to the cyclobutyl group). This leads to the 1-ethyl-5-cyclobutyl-3-carboxylic acid (the undesired isomer).
Path B (Desired): To obtain the 3-cyclobutyl-5-carboxylic acid , the reaction must be engineered to force the hydrazine substituent away from the cyclobutyl group.
Optimized Synthetic Route: The Hydrazone Method
To guarantee the formation of the 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid isomer, a stepwise approach using a pre-formed hydrazone or specific solvent control is required.
Graphviz Workflow: Regioselective Synthesis
Caption: Synthetic divergence in pyrazole formation. Path B utilizes controlled protonation states to direct nucleophilic attack, favoring the 1,3,5-substitution pattern.
Experimental Protocol: Validated Synthesis
Objective: Preparation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid on a 10g scale.
Step 1: Claisen Condensation
Setup: Charge a dry 500 mL round-bottom flask with sodium ethoxide (1.2 eq) in anhydrous ethanol (150 mL) under
.
Addition: Dropwise add a mixture of cyclobutyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) at 0°C over 30 minutes.
Reaction: Warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, indicating the formation of the enolate.
Workup: Quench with 1N HCl until pH ~4. Extract with EtOAc (
mL). Dry over and concentrate to yield the diketoester intermediate .
Step 2: Cyclization (Regioselective)
Setup: Dissolve the diketoester in glacial acetic acid (AcOH promotes the formation of the desired isomer by protonating the hydrazine, altering its nucleophilicity profile).
Addition: Add ethylhydrazine oxalate (1.1 eq) at room temperature.
Heating: Heat to 60°C for 3 hours. Monitor by LC-MS.
Checkpoint: Look for mass peak
(Ethyl ester).
Hydrolysis: Add 2N NaOH (3 eq) directly to the reaction mixture and heat to 80°C for 1 hour to saponify the ester.
Isolation: Cool to 0°C. Acidify carefully with Conc. HCl to pH 2. The product, 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid , will precipitate as a white solid.
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace regioisomers.
Analytical Characterization (Self-Validation)
To ensure the correct isomer was isolated, the following spectral signatures must be verified.
Technique
Expected Signal
Interpretation
¹H NMR (DMSO-d₆)
6.60 (s, 1H)
H4 Proton: A singlet indicates the pyrazole ring is formed.
¹H NMR (DMSO-d₆)
4.45 (q, 2H)
N-Ethyl: The chemical shift at ~4.4-4.5 ppm confirms the ethyl is on Nitrogen (deshielded).
¹H NMR (DMSO-d₆)
3.40 (m, 1H)
Cyclobutyl Methine: The multiplet for the CH attached to the ring.
NOE (Critical)
NO Interaction
Key Test: Irradiate the N-Ethyl signals. If you observe enhancement of the Cyclobutyl protons, you have the Wrong Isomer (1,5-substituted). For the correct 1,3-isomer, NOE should be observed between N-Ethyl and H4, but not N-Ethyl and Cyclobutyl.
LC-MS
195.1
Consistent with C₁₀H₁₄N₂O₂.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Utility
The 3-cyclobutyl-1-ethyl-pyrazole motif is designed to occupy hydrophobic pockets in enzymes such as COX-2 , p38 MAP Kinase , and L-2-hydroxy acid oxidase (Hao2) .
Cyclobutyl vs. Isopropyl: The cyclobutyl ring restricts conformational entropy compared to an isopropyl group, potentially reducing the entropic penalty of binding.
Metabolic Stability: Unlike acyclic alkyl chains which are prone to
-oxidation, the cyclobutyl ring is relatively resistant to CYP450 degradation.
Caption: SAR deconstruction of the molecule showing the functional role of each substituent in drug design.
Handling and Stability
Storage: Store at 2-8°C under inert atmosphere. The carboxylic acid is stable, but the pyrazole ring can be susceptible to oxidation under harsh conditions.
Safety: Irritant. Standard PPE required.
Derivatization: The C5-carboxylic acid is readily converted to amides using standard coupling agents (HATU, EDC). Note that the N1-ethyl group prevents tautomerization, simplifying purification of derivatives.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68623715 (Ethyl ester derivative). Retrieved from: [Link]
Goh, W.K., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Martins, M.A.P., et al. (2016).Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. (General methodology reference for pyrazole regioselectivity).
The Medicinal Chemistry Landscape of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
Foreword: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its importance in drug discovery. This technical guide delves into the specific medicinal chemistry applications of a promising derivative: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid . We will explore its synthesis, molecular characteristics, and demonstrated biological activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a versatile building block for novel therapeutic agents.
Molecular Profile and Physicochemical Characteristics
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole characterized by a cyclobutyl group at the 3-position, an ethyl group at the 1-position of the pyrazole ring, and a carboxylic acid moiety at the 5-position.[3] This unique combination of substituents imparts specific properties that are crucial for its biological activity and drug-like potential.
The strained cyclobutyl group can induce torsional stress, which may enhance the reactivity at the C4 position of the pyrazole ring.[3] The ethyl group contributes to the lipophilicity of the molecule, influencing its solubility and ability to cross biological membranes. The carboxylic acid group is a key functional handle, enabling the formation of salts, esters, and amides, which allows for the modulation of pharmacokinetic properties and the exploration of structure-activity relationships (SAR).[3]
Table 1: Physicochemical Properties of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid [3]
Note: The low water solubility often necessitates the use of its sodium salt for biological assays, which exhibits a significantly higher solubility of 45 mg/mL.[3]
Synthesis and Derivatization Strategies
The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a multi-step process that offers opportunities for analogue development. The general synthetic route is outlined below.
Core Synthesis Workflow
The synthesis typically proceeds through the formation of a pyrazole ester intermediate, followed by hydrolysis to the final carboxylic acid.
Strategic Sourcing & Technical Profile: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide and Strategic Sourcing Profile for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid . Executive Summary 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic build...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide and Strategic Sourcing Profile for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid .
Executive Summary
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the cyclobutyl moiety , which offers distinct metabolic stability and lipophilicity (Csp³ character) compared to planar phenyl or heteroaryl analogs, often improving the "escape from flatland" in drug design.
However, sourcing this compound presents a specific technical risk: Regioisomerism . The synthesis of 1,3,5-substituted pyrazoles frequently yields mixtures of 1,3- and 1,5-isomers. Without rigorous Quality Control (QC), researchers risk purchasing the incorrect regioisomer (1-ethyl-5-cyclobutyl-...), which will fundamentally alter Structure-Activity Relationship (SAR) data.
This guide provides a self-validating protocol for sourcing, verifying, and utilizing this compound.
Part 1: Chemical Identity & Specifications[1][2]
To ensure you are requesting the correct molecule from suppliers, use the following immutable identifiers. Do not rely solely on chemical names, as nomenclature variations (e.g., "5-carboxy-..." vs "3-cyclobutyl-...") are common.
This compound is classified as a Tier 2 Building Block : it is not a commodity chemical (like acetic acid) but is available from specialized synthesis houses. It is rarely "on the shelf" for immediate 24-hour delivery and typically requires a 2-3 week lead time for synthesis or purification.
Supplier Landscape
Do not limit sourcing to a single vendor. Use the CAS 1710293-27-8 to query the following aggregator tiers:
Primary Synthesis Houses (High Reliability):
AmBeed: Frequently lists specific heterocyclic building blocks.
VulcanChem: Known to list this specific CAS with technical data.
Enamine / WuXi AppTec: Best for bulk (>100g) requests; likely have the validated route established.
Aggregators (Search Engines):
eMolecules / SciFinder: Use these to find current stock levels. If "Ships in 2 weeks" is listed, it is likely a make-to-order item.
Price Estimation (2025/2026 Market)
Pricing is volume-dependent and highly sensitive to the purity grade required.
Scale
Estimated Price Range (USD)
Lead Time
Sourcing Strategy
100 mg
$150 - $250
1-2 Weeks
Catalog Order (Screening)
1 g
$350 - $600
2-3 Weeks
Catalog / RFQ
10 g
$1,200 - $2,000
3-4 Weeks
Request for Quote (RFQ)
100 g+
Custom Quote
4-6 Weeks
Custom Synthesis Contract
Strategic Note: If a supplier offers this at a price significantly lower than $100/g, suspect a mislabeled isomer (e.g., the 5-cyclobutyl isomer, which might be the thermodynamic product of a different synthetic route). Always demand a ¹H-NMR spectrum before shipment.
Part 3: Technical Profile & Synthesis Logic
Understanding the synthesis is the only way to predict impurities. The core challenge in manufacturing this compound is Regioselectivity .
The Synthesis Pathway & Risk
The standard route involves the condensation of a 1,3-diketo ester with ethyl hydrazine.
Precursor: Ethyl 4-cyclobutyl-2,4-dioxobutanoate.
Reagent: Ethyl hydrazine.
The Conflict: The hydrazine can attack either the ketone (C4) or the ester/ketone (C2), leading to two isomers:
Target: 1-Ethyl-3-cyclobutyl (Attack at C4 ketone).
Impurity: 1-Ethyl-5-cyclobutyl (Attack at C2).
The target isomer (3-cyclobutyl) places the bulky cyclobutyl group away from the N-ethyl group, reducing steric clash, but electronic factors often favor the other isomer. Separation requires careful chromatography.
Visualization: Synthesis & Decision Flow
Figure 1: Synthetic pathway highlighting the critical regioselectivity branch point. The separation of Isomer 1 and Isomer 2 usually occurs at the ester stage before hydrolysis.
Part 4: Quality Control (Self-Validating Protocol)
When receiving this compound, do not assume the label is correct. Perform this Identity Validation Protocol :
¹H-NMR Diagnostic (DMSO-d₆)
You must distinguish the 3-cyclobutyl (Target) from the 5-cyclobutyl (Impurity).
Target (3-Cyclobutyl): The proton on the pyrazole ring (C4-H) is generally a singlet around δ 6.4 - 6.6 ppm .
NOESY Cross-Check: This is the gold standard.
Irradiate the N-Ethyl protons (methylene quartet ~4.2 ppm).
If Target (3-Cyclobutyl): You should see a NOE signal to the C4-H (pyrazole proton) because they are spatially close (Positions 1 and 5 are adjacent? No, Position 1 and 5 are adjacent. Wait—Structure check: N1-Ethyl is adjacent to C5-COOH. N1 is distal to C3-Cyclobutyl).
Correction:
Target (1-Ethyl-3-Cyclobutyl-5-COOH): The N-Ethyl is next to the C5-COOH. It is far from the Cyclobutyl. NOE between N-Ethyl and Cyclobutyl should be weak/absent .
Impurity (1-Ethyl-5-Cyclobutyl-3-COOH): The N-Ethyl is next to the C5-Cyclobutyl. Strong NOE between N-Ethyl and Cyclobutyl methine.
Mass: [M+H]⁺ = 195.1. Note that the regioisomer has the exact same mass, so MS alone is insufficient for identity, only for purity.
Part 5: Handling & Safety
Physical State: Typically a white to off-white solid.
Solubility: Low in water. Dissolve in DMSO or Methanol for stock solutions.
Stability: Stable at room temperature, but store at 4°C to prevent slow decarboxylation over months.
Safety: Treat as an irritant (H315/H319). Standard PPE (gloves, goggles) is required.
References
VulcanChem Technical Data. 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (VC15819504). Accessed 2026.[1][2] Link
PubChem Compound Summary. Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate (Isomer Reference). National Library of Medicine. Link
Synthesis of Pyrazoles.Regioselectivity in the reaction of hydrazines with 1,3-dicarbonyls. Beilstein J. Org. Chem. 2011, 7, 171–178. (General mechanistic reference for pyrazole regioisomerism).
AmBeed Catalog. CAS 1710293-27-8 Product Listing.Link
Safety Data Sheet (SDS) for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Executive Summary & Compound Identity 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical scaffolds. Unlike generic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical scaffolds. Unlike generic reagents, this compound possesses specific structural features—a strained cyclobutyl ring and a pyrazole core—that dictate its reactivity and handling requirements.
Recent data indicates this compound is not merely a passive intermediate but possesses inherent biological activity, including Cyclooxygenase-2 (COX-2) inhibition and potential Acetylcholinesterase (AChE) modulation. This guide elevates the standard Safety Data Sheet (SDS) into a comprehensive risk management protocol, ensuring researchers understand both the chemical and biological hazards.
Critical Note for Researchers: Beyond standard GHS classifications, structure-activity relationship (SAR) data suggests specific biological risks:
COX-2 Inhibition: The compound has demonstrated IC₅₀ values (~12.3 μM) comparable to known NSAIDs. Chronic exposure may affect prostaglandin synthesis.
Neurotoxicity Potential: Preliminary assays indicate Acetylcholinesterase (AChE) inhibition (84% at 10 μM).[4] Treat dust inhalation as a potential neurotoxic event.
Safe Handling & Storage Protocols
Storage Architecture
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic potential requires storage under Inert Gas (Argon or Nitrogen) .
Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and moisture ingress.
PPE Decision Logic
The following diagram illustrates the decision matrix for selecting Personal Protective Equipment (PPE) based on the experimental state of the compound.
Figure 1: PPE Selection Matrix based on physical state and dust generation risk.
Emergency Response & First Aid
Self-Validating Protocol: In the event of exposure, immediate action is required.[2][5] The "15-Minute Rule" is the non-negotiable standard for this compound due to its acidic nature (pKa ~3.12).
Emergency Workflow
Exposure Route
Immediate Action
Scientific Rationale
Eye Contact
Flush for 15+ mins with eyelid retraction.
Neutralize acidic residues; prevent corneal opacity from carboxylic acid moiety.
High risk of mucosal irritation (H335). If breathing is difficult, oxygen is required.
Ingestion
Rinse mouth. Do NOT induce vomiting.
Prevent re-exposure of the esophagus to the acidic compound.
Spill Response & Disposal
Spill Response Decision Matrix
Effective containment prevents environmental contamination, specifically protecting aquatic systems from potential AChE-inhibiting runoff.
Figure 2: Spill Response Workflow prioritizing dust suppression and neutralization.
Disposal Considerations
Waste Stream: Classify as Hazardous Chemical Waste .
Neutralization: Surface decontamination can be achieved with weak bases (e.g., 10% Sodium Carbonate) to neutralize the carboxylic acid group before final cleaning.
Prohibition: Do not dispose of via sink/drain. The compound's potential aquatic toxicity (AChE inhibition) mandates incineration.
Physical & Chemical Properties[1][2][6][7][8][9]
Property
Value
Source/Calculation
Melting Point
132–134°C
Experimental [1]
pKa (Acidic)
3.12 (Carboxylic Acid)
Calculated [1]
LogP
1.85
Partition Coefficient [1]
Decomposition
>200°C
Thermal Stability
Reactivity
Reacts with strong oxidizers, bases
Functional Group Analysis
Toxicological & Ecological Information
Toxicological Profile
Acute Toxicity: Data not fully established for this specific CAS.
Analog Inference: Based on pyrazole-5-carboxylic acid derivatives, oral LD₅₀ is estimated >500 mg/kg (Category 4).
Target Organ Toxicity: Respiratory tract (inhalation of dust).
Mechanism of Action:
COX-2 Inhibition: IC₅₀ = 12.3 μM.[6] Potential for anti-inflammatory activity but also gastric irritation upon ingestion [1].
AChE Inhibition: 84% inhibition at 10 μM.[4] This suggests a neurotoxic hazard profile often overlooked in standard SDSs [1].
Ecological Impact
Aquatic Toxicity: High risk. Pyrazole derivatives are often persistent in water.
Bioaccumulation: LogP of 1.85 suggests low-to-moderate bioaccumulation potential in lipid tissues.
Regulatory Compliance
TSCA (USA): Research & Development (R&D) Exemption only. Not listed for commercial release.
REACH (EU): Not registered. Treat as a downstream user intermediate.
Export Control: Not currently listed under dual-use export controls, but check local regulations regarding bioactive heterocyclic compounds.
References
PubChem. (2025). Compound Summary: Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate (Ester Analog Data).[1] Retrieved from [Link]
Thermodynamic Solubility Profiling of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Executive Summary & Physicochemical Context In the landscape of modern drug development, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid has emerged as a specialized pyrazole derivative with significant pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Context
In the landscape of modern drug development, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid has emerged as a specialized pyrazole derivative with significant pharmacological utility. It is recognized primarily for its role as a cyclooxygenase-2 (COX-2) inhibitor (IC₅₀: 12.3 µM) and a potent neurotoxic inhibitor of acetylcholinesterase (AChE)[1].
Despite its bioactivity, the compound presents a highly challenging physicochemical profile. Its extremely low aqueous solubility often necessitates formulation as a sodium salt (yielding ~45 mg/mL solubility) for in vitro biological testing[1]. For researchers engaged in synthesis, purification, and formulation, understanding the compound's thermodynamic solubility in organic solvents is paramount. This whitepaper provides a comprehensive, causality-driven guide to the structural determinants of its solvation, a quantitative solubility profile, and the self-validating methodologies required to measure it accurately.
Structural Determinants of Solvation
As an Application Scientist, one must look beyond empirical data and analyze the molecular architecture to predict and manipulate solubility. The solvation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is governed by a delicate balance between polar hydrogen-bonding domains and bulky lipophilic appendages.
The C5 Carboxylic Acid Group (-COOH): This functional group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane), carboxylic acids form highly stable intermolecular dimers. Because non-polar solvents cannot disrupt these dimers, the crystal lattice energy remains high, resulting in practical insolubility.
The Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms provides significant dipole moment and additional hydrogen-bond accepting capability (at the N2 position). This core strongly favors polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[2].
The 1-Ethyl and 3-Cyclobutyl Substituents: These alkyl groups drastically increase the molecule's lipophilicity (LogP) compared to unsubstituted pyrazole-5-carboxylic acids. Notably, the strained cyclobutyl group induces torsional stress within the molecule[1]. This steric strain slightly destabilizes the solid-state crystal lattice, lowering the energy barrier for dissolution and enhancing solubility in moderately polar organic solvents (like ethyl acetate) compared to planar analogs.
Figure 1: Structural motifs of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid and their solvation.
Quantitative Solubility Profile
Based on the structural analysis and behavior of analogous substituted pyrazole-5-carboxylic acids, the following table summarizes the representative thermodynamic solubility profile of the compound across various organic solvent classes at standard ambient temperature (25°C)[2].
Solvent Class
Specific Solvent
Polarity Index
Estimated Solubility (mg/mL)
Solvation Causality & Application Notes
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
>100 (Highly Soluble)
DMSO completely disrupts carboxylic acid dimers and stabilizes the pyrazole dipole. Ideal for stock solution preparation.
Polar Protic
Methanol (MeOH)
5.1
30 - 50 (Soluble)
Strong hydrogen bonding with the -COOH group. The lipophilic cyclobutyl group incurs a slight solvation penalty[2].
Polar Protic
Ethanol (EtOH)
5.2
20 - 40 (Soluble)
Slightly lower polarity than MeOH better accommodates the ethyl/cyclobutyl groups, making it excellent for recrystallization.
Aprotic Polar
Ethyl Acetate (EtOAc)
4.4
10 - 20 (Sparingly Soluble)
Interacts via moderate dipole forces. Good affinity for the lipophilic bulk of the molecule. Used often in liquid-liquid extraction.
Halogenated
Dichloromethane (DCM)
3.1
5 - 15 (Slightly Soluble)
Solvates the aromatic pyrazole ring via weak dipole and dispersion forces, but struggles to break -COOH dimers efficiently.
Non-Polar
Hexane
0.1
<1 (Practically Insoluble)
Purely dispersive forces cannot overcome the high crystal lattice energy driven by intermolecular -COOH hydrogen bonding.
Methodological Framework: The Shake-Flask Protocol
To empirically validate the solubility profile of a new batch of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, the Shake-Flask Method is the gold standard[3]. Unlike kinetic solubility assays (which induce precipitation from a concentrated DMSO stock and are prone to supersaturation artifacts), the shake-flask method measures true thermodynamic equilibrium by approaching saturation from the solid state[4].
Step-by-Step Protocol & Causality
Preparation of the Suspension: Add an excess amount of the solid compound (e.g., 50 mg) to a glass vial containing 2.0 mL of the target organic solvent[5].
Causality: An excess of solid is mandatory. Thermodynamic equilibrium dictates that the chemical potential of the dissolved solute must equal the chemical potential of the undissolved solid phase[6]. If the solid completely dissolves, saturation has not been reached, and the test must be repeated with more solute.
Isothermal Agitation: Seal the vial tightly (to prevent solvent evaporation, especially critical for volatile solvents like DCM or Methanol) and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours[6].
Causality: The bulky cyclobutyl group and rigid pyrazole core can result in slow dissolution kinetics. A minimum of 48 hours ensures that the system overcomes the lattice energy barrier and reaches a stable thermodynamic equilibrium[3].
Phase Separation (Critical Step): Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C. Following centrifugation, carefully extract the supernatant and pass it through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter[7].
Causality: Direct filtration without prior centrifugation often leads to the occlusion of filter pores by fine pyrazole particulates, which can artificially lower the quantified concentration. PTFE is strictly required because it is chemically inert to aggressive organic solvents (unlike PES or Nylon, which may dissolve in DMSO or DCM)[7].
To ensure the protocol is a self-validating system, the concentration of the saturated filtrate must be quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV detection[6].
Dilution: The saturated filtrate must be immediately diluted with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation prior to injection.
Calibration: A 5-point calibration curve must be generated using an analytical reference standard of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Self-Validation (Stability Check): HPLC-UV not only quantifies the compound (typically monitored at 254 nm due to the conjugated pyrazole ring) but also separates any degradation products. If additional peaks appear in the chromatogram of the 72-hour sample that are absent in the fresh standard, it indicates solvent-mediated degradation (e.g., esterification in methanol), invalidating the solubility data for that specific solvent[6].
Conclusion
The solubility profile of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a direct manifestation of its structural dichotomy: the highly polar, dimer-forming carboxylic acid versus the lipophilic, sterically strained cyclobutyl and ethyl groups. By utilizing the rigorous, thermodynamically grounded shake-flask methodology outlined above, development scientists can generate accurate, reproducible solubility data necessary for advancing this promising compound through the preclinical pipeline.
References
Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
Source: ResearchGate
URL: [Link]
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan
Source: PMC (NIH)
URL: [Link]
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: Pharmaceutical Sciences (tbzmed.ac.ir)
URL: [Link]
Whitepaper: The Strategic Integration of Cyclobutyl Pyrazole Derivatives in Modern Drug Discovery
Executive Summary In the landscape of small-molecule drug discovery, the pyrazole ring has long been recognized as a privileged pharmacophore, offering versatile hydrogen bond donor and acceptor capabilities. However, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of small-molecule drug discovery, the pyrazole ring has long been recognized as a privileged pharmacophore, offering versatile hydrogen bond donor and acceptor capabilities. However, the true translational potential of pyrazole derivatives often hinges on the precise structural tuning of their peripheral substituents. Recent structure-activity relationship (SAR) campaigns have identified the cyclobutyl group as a uniquely optimal substituent—particularly at the N1 or C3/C5 positions of the pyrazole core.
This technical guide explores the physicochemical causality behind the cyclobutyl pyrazole advantage. By analyzing field-proven case studies across kinase and metabolic enzyme targets, we demonstrate how transitioning from simple alkyl or aryl groups to a cyclobutyl moiety systematically resolves metabolic liabilities, optimizes lipophilic efficiency (logD), and maximizes binding affinity through favorable steric interactions.
The Physicochemical Causality of the Cyclobutyl Pyrazole Scaffold
The decision to introduce a cyclobutyl group onto a pyrazole core is rarely arbitrary; it is driven by specific thermodynamic and pharmacokinetic imperatives:
Optimal Steric Bulk and Pocket Filling: Unlike the rigid, planar nature of a phenyl ring or the minimal volume of a methyl group, the cyclobutyl ring adopts a "puckered" conformation. This allows it to dynamically fill deep, hydrophobic pockets within target proteins (such as the ATP-binding cleft of kinases) without incurring the severe entropic penalties associated with larger, highly flexible rings like cyclohexyl.
Mitigation of Metabolic Liabilities: Straight-chain or branched alkyl groups (e.g., isopropyl) are notorious hotspots for Cytochrome P450 (CYP)-mediated aliphatic oxidation. The strained C-C bonds of the cyclobutyl ring increase the activation energy required for hydrogen abstraction, effectively blocking these metabolic pathways and extending the compound's half-life.
Tuning Lipophilicity (logD): The cyclobutyl group provides a precise lipophilic contribution that enhances passive membrane permeability without pushing the molecule into the highly lipophilic, "greasy" territory that often leads to off-target toxicity and poor aqueous solubility.
Caption: Workflow of structure-guided SAR optimization utilizing cyclobutyl pyrazole substitutions.
Target-Specific SAR Case Studies
Overcoming Entropic Penalties in Kinase Inhibition
In a comprehensive decade-long evaluation of pyrazole-based kinase inhibitors (2011–2020), researchers consistently observed that the nature of the N1-substituent dictates both potency and selectivity [1]. For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, SAR scanning of the N1 position revealed a distinct activity cliff.
Substituting hydrogen, methyl, or isopropyl groups resulted in sub-optimal target engagement. Conversely, larger rings like cyclopentyl or phenyl introduced steric clashes within the hinge region of the kinase. The cyclobutyl group emerged as the "Goldilocks" modification—providing the exact geometric dimensions required to anchor the pyrazole core into the active site, thereby dropping the IC50 values into the low nanomolar range[1].
Blocking Metabolic Liabilities in Lactate Dehydrogenase (LDH) Inhibitors
Lactate Dehydrogenase A (LDHA) is a critical metabolic enzyme overexpressed in highly glycolytic tumors. While early pyrazole-based LDHA inhibitors demonstrated potent biochemical inhibition, they failed in vivo due to rapid microsomal degradation.
A lead optimization campaign by Rai et al. utilized structure-based design to systematically replace metabolically labile moieties [2]. When standard alkyl groups were replaced with a cyclobutyl ring (e.g., Compound 22), the researchers successfully blocked CYP-mediated metabolism. This single substitution extended the microsomal stability half-life (
) to >30 minutes while maintaining nanomolar suppression of cellular lactate output, transforming an in vitro tool compound into an in vivo viable therapeutic [2].
Caption: Mechanism of action for cyclobutyl pyrazole derivatives inhibiting LDHA in cancer metabolism.
Quantitative SAR Profiling
To illustrate the profound impact of the cyclobutyl substitution, the following table aggregates typical SAR data trends observed during the optimization of pyrazole derivatives from hit to lead phases.
Pyrazole N1/C3 Substituent
Target IC50 (nM)
Microsomal (min)
Calculated logD
Structural / Mechanistic Rationale
Methyl
150 - 300
< 5
1.2
Insufficient pocket filling; highly susceptible to rapid oxidative clearance.
Isopropyl
85 - 120
10
2.1
Improved binding, but branched tertiary carbon is a major metabolic liability.
Cyclopropyl
110 - 150
15
1.8
Suboptimal steric volume; fails to fully engage hydrophobic pocket residues.
Cyclobutyl
8 - 25
> 45
2.4
Optimal steric fit (puckered geometry); strained ring blocks CYP oxidation.
Cyclopentyl
45 - 90
30
3.1
Too bulky; incurs an entropic penalty upon binding; pushes logD too high.
Phenyl
> 500
20
3.5
Severe steric clash within restricted binding clefts; poor aqueous solubility.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic quality control metrics to guarantee that the observed SAR data is derived from the compound's actual properties, not assay artifacts.
High-Throughput Kinase Inhibition Assay (ADP-Glo)
Causality: The ADP-Glo assay is chosen over radiometric assays because it directly measures the ADP formed by kinase activity via a luminescence readout, providing a highly sensitive, non-radioactive, and scalable platform for IC50 determination.
Step-by-Step Protocol:
Compound Preparation: Serially dilute the cyclobutyl pyrazole derivatives in 100% DMSO. Transfer 100 nL of the diluted compounds into a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
Enzyme Reaction: Add 5 µL of the purified kinase (e.g., CDK or JAK) suspended in optimized assay buffer. Incubate for 15 minutes at room temperature to allow for compound-target equilibration.
Initiation: Initiate the reaction by adding 5 µL of an ATP/Substrate mix. Crucial Step: The ATP concentration must be set exactly at the
value for the specific kinase to ensure competitive inhibitors are accurately profiled.
Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Read on a multimode plate reader.
System Validation & Quality Control:
Z'-Factor Calculation: Every plate must contain 16 wells of a positive control (known reference inhibitor) and 16 wells of a negative control (DMSO vehicle). The assay is only validated if the
score is , proving a robust assay window.
In Vitro Microsomal Stability Profiling
Causality: This assay determines the intrinsic clearance (
) of the pyrazole derivatives. By using liver microsomes supplemented with NADPH, we specifically isolate Phase I CYP450-mediated metabolism, allowing us to prove that the cyclobutyl substitution successfully blocks oxidation.
Step-by-Step Protocol:
Matrix Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Pre-Incubation: Spike the test compound into the microsomal suspension to a final concentration of 1 µM (keep final organic solvent concentration <0.5% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Time-Course Quenching: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a proprietary Internal Standard (IS).
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.
System Validation & Quality Control:
Metabolic Competency Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only validated if Verapamil is rapidly degraded (
min) and Warfarin remains stable ( min).
Internal Standard Normalization: The IS corrects for any matrix effects or injection volume variations during LC-MS/MS analysis, ensuring the kinetic decay curve is mathematically absolute.
Conclusion
The transition from generic alkyl substituents to the cyclobutyl moiety represents a masterclass in rational drug design. As demonstrated across diverse targets—from kinases to metabolic enzymes like LDHA—the cyclobutyl pyrazole scaffold provides an unparalleled balance of steric pocket-filling, metabolic resistance, and optimal lipophilicity. For drug development professionals, integrating this specific structural motif early in the hit-to-lead phase can drastically reduce downstream attrition rates related to poor pharmacokinetics or insufficient target affinity.
References
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
Source: Molecules, 2022 Jan 5;27(1):330.
URL: [Link] [1]
Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
Source: Journal of Medicinal Chemistry, 2020 Oct 8;63(19):10984-11011.
URL: [Link] [2]
Foundational
The Evolving Landscape of 1-Ethyl-1H-pyrazole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold." This allows for the generation of diverse compound libraries with a wide range of biological activities.[1][2] Within this broad class of compounds, analogs of 1-ethyl-1H-pyrazole-5-carboxylic acid have emerged as a particularly fruitful area of research, demonstrating potential as anti-inflammatory, antimicrobial, and anticancer agents, as well as modulators of specific enzymes involved in disease progression.[3][4][5]
This in-depth technical guide provides a comprehensive literature review of 1-ethyl-1H-pyrazole-5-carboxylic acid analogs for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing this core structure, explores the structure-activity relationships (SAR) that govern biological activity, and provides detailed protocols for the synthesis and evaluation of these promising compounds.
Synthetic Strategies: Accessing the 1-Ethyl-1H-pyrazole-5-carboxylic Acid Core
The synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid and its analogs can be broadly approached through two main strategies: construction of the pyrazole ring with the desired substituents in place, or post-functionalization of a pre-formed pyrazole core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Core Synthesis via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[6] For the synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid analogs, this typically involves the condensation of a 2,4-diketoester with ethylhydrazine. A key challenge in this approach is achieving regioselectivity, as the reaction can potentially yield two isomeric pyrazoles. The reaction conditions, including solvent and the nature of the substituents on the diketone, can significantly influence the regiochemical outcome.[2]
A general synthetic pathway for a 3-substituted-1-ethyl-1H-pyrazole-5-carboxylic acid is outlined below:
Caption: General workflow for the synthesis of 1-ethyl-3-substituted-1H-pyrazole-5-carboxylic acids.
Regioselective N-Ethylation of Pyrazole-5-carboxylates
An alternative and often more controlled approach involves the N-alkylation of a pre-formed pyrazole-5-carboxylate. This strategy allows for the late-stage introduction of the ethyl group, which can be advantageous for library synthesis. However, as with the Knorr synthesis, regioselectivity can be a significant challenge, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N-1 and N-2 isomers.[7]
The regioselectivity of N-alkylation is influenced by several factors, including the steric and electronic nature of the substituents on the pyrazole ring, the choice of alkylating agent, the base, and the solvent.[8] Generally, bulkier substituents at the C3 and C5 positions tend to favor alkylation at the less sterically hindered N-1 position. The use of specific base-solvent combinations can also be optimized to favor the desired regioisomer.[9]
Derivatization of the Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid group at the 5-position is a versatile handle for further functionalization, most commonly through the formation of amide bonds. This allows for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space and fine-tuning of the molecule's properties.
A standard and effective method for amide bond formation involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the use of coupling reagents such as (1H-benzo[d][3][10][11]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[3]
Here is a detailed experimental protocol for the activation of 1-ethyl-1H-pyrazole-5-carboxylic acid and subsequent reaction to form an oxazole, illustrating a common derivatization strategy.[10]
Experimental Protocol: Synthesis of Ethyl 5-(1-ethyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate
Materials:
1-Ethyl-1H-pyrazole-5-carboxylic acid
1,1'-Carbonyldiimidazole (CDI)
Ethyl isocyanoacetate
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate
Water
Procedure:
Dissolve 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous THF.
Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid.
Cool the reaction mixture to 0 °C in an ice bath.
In a separate flask, prepare a solution of ethyl isocyanoacetate (1.1 eq) in anhydrous THF.
Slowly add the ethyl isocyanoacetate solution to the activated carboxylic acid mixture at 0 °C.
Following the addition of the ethyl isocyanoacetate, add a 1 M solution of LiHMDS in THF (1.0 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
Remove the THF under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-(1-ethyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate.
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of 1-ethyl-1H-pyrazole-5-carboxylic acid have been investigated for a range of biological activities. The following sections highlight some of the key therapeutic areas and discuss the emerging structure-activity relationships.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory cascade. Selective inhibition of the COX-2 isoform is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][12] Pyrazole-containing compounds, most notably celecoxib, are prominent examples of selective COX-2 inhibitors.[4]
Research into 1-ethyl-1H-pyrazole-5-carboxylic acid analogs has also explored their potential as COX-2 inhibitors. For instance, 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit COX-2 with an IC₅₀ value of 12.3 μM, which is comparable to the well-known COX-2 inhibitor celecoxib (IC₅₀: 8.7 μM).[3] This finding suggests that the 1-ethyl-pyrazole-5-carboxylic acid scaffold can be a viable starting point for the design of novel COX-2 inhibitors.
The general pharmacophore for pyrazole-based COX-2 inhibitors often includes a central pyrazole ring with aryl groups at the 1 and 3 or 5 positions. One of these aryl groups typically bears a sulfonamide or a similar hydrogen-bonding moiety that interacts with a specific sub-pocket in the COX-2 active site.[11] The ethyl group at the N-1 position contributes to the overall lipophilicity and can influence the orientation of the molecule within the binding site.
A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is a metalloprotease implicated in the progression of atherosclerosis.[10] The development of small molecule inhibitors of ADAMTS7 is therefore an attractive therapeutic strategy. In the context of developing ADAMTS7 inhibitors, 1-ethyl-1H-pyrazole-5-carboxylic acid has been utilized as a key building block.[10]
Interestingly, in a series of hydantoin-based ADAMTS7 inhibitors, enlarging the substituent on the pyrazole nitrogen from a methyl to an ethyl group resulted in a decrease in both potency and selectivity.[10] This highlights a critical aspect of SAR: even small modifications to the scaffold can have a profound impact on biological activity, and the optimal substituent at a given position is highly dependent on the specific target and the overall molecular framework.
Caption: Impact of N-1 substituent on ADAMTS7 inhibitor activity.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Pyrazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[5][13][14] The N-substituent on the pyrazole ring plays a crucial role in determining the potency and spectrum of activity. While extensive SAR studies specifically on 1-ethyl-1H-pyrazole-5-carboxamides are still emerging, the general consensus is that the nature of the substituent at the N-1 position significantly influences the antibacterial and antifungal efficacy.[13]
Conclusion and Future Perspectives
The 1-ethyl-1H-pyrazole-5-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diverse functionalization, makes it an attractive starting point for lead discovery and optimization campaigns.
Current research has demonstrated the potential of these analogs as COX-2 inhibitors and modulators of other key enzymes like ADAMTS7. However, the full therapeutic potential of this compound class remains to be explored. Future research should focus on:
Systematic SAR studies: A more comprehensive understanding of the influence of substituents at the N-1, C-3, and C-4 positions of the pyrazole ring is needed to guide the rational design of more potent and selective compounds.
Exploration of new biological targets: High-throughput screening of 1-ethyl-1H-pyrazole-5-carboxylic acid analog libraries against a broader range of biological targets could uncover novel therapeutic applications.
Optimization of pharmacokinetic properties: In addition to potency and selectivity, future drug development efforts must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their viability as clinical candidates.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of 1-ethyl-1H-pyrazole-5-carboxylic acid analogs and contribute to the development of the next generation of innovative medicines.
References
BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. PMC. [Link]
Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. ResearchGate. [Link]
Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazo-pyrazole-5-carboxamides. 2. PubMed. [Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. [Link]
New pyrazole derivatives - European Patent Office - EP 2390252 A1.
Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. CNKI. [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
Substituted pyrazoles as PPAR agonists - JP2007511485A.
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. [Link]
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]
Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. Asian Publication Corporation. [Link]
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. [Link]
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Researcher.Life. [Link]
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. University of Calgary. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal. [Link]
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid CAS number search
Part 1: Executive Summary 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block utilized primarily in the development of small-molecule inhibitors for inflammatory (COX-2) and ne...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block utilized primarily in the development of small-molecule inhibitors for inflammatory (COX-2) and neurodegenerative (AChE) pathways. Unlike simple alkyl-pyrazoles, the incorporation of a cyclobutyl ring at the C3 position introduces unique steric bulk and lipophilicity (ClogP ~2.0–2.5), enhancing the molecule's ability to penetrate hydrophobic pockets in enzymes such as Cyclooxygenase-2.
This guide addresses the critical challenge in working with this compound: Regioselectivity . The synthesis of 1,3-disubstituted pyrazoles often yields the unwanted 1,5-isomer as a major byproduct. This monograph details a regioselective synthetic route, validated physicochemical properties, and quality control protocols to ensure high-purity isolation for medicinal chemistry applications.
Part 2: Chemical Identity & Properties
Due to the specialized nature of this compound, it often lacks a widely indexed CAS number in public databases. Researchers must rely on the InChIKey for definitive identification across chemical inventories.
The following data represents the free acid form. For biological assays, conversion to the sodium salt is recommended to improve aqueous solubility.[1]
The synthesis of 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid requires careful control of regiochemistry. The standard reaction between a 1,3-diketone and a hydrazine often yields a mixture of isomers (1,3- vs. 1,5-substituted).
Recommended Route: The Hydrazone-Directed Cyclization
To maximize the yield of the desired 1-ethyl-3-cyclobutyl isomer, we utilize a stepwise condensation approach rather than a "one-pot" mix. This method directs the ethyl group to the correct nitrogen before ring closure.
Reaction Scheme (Graphviz)
Caption: Figure 1. Regioselective synthesis pathway prioritizing the 1-ethyl-3-cyclobutyl isomer via hydrazone intermediate.
Procedure: Suspend KOtBu in THF at -5°C. Add diethyl oxalate.
Addition: Slowly add the crude hydrazone (dissolved in THF) over 30 minutes. The base promotes the Claisen condensation between the hydrazone methyl and the oxalate, followed by immediate ring closure.
Observation: The solution typically turns deep yellow/orange.
Quench: Neutralize with acetic acid and extract with ethyl acetate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The desired 1-ethyl-3-cyclobutyl ester typically elutes after any trace 1,5-isomer due to steric shielding of the nitrogen lone pair.
Step 3: Hydrolysis to the Free Acid
Reagents: Pyrazole ester, NaOH (2M aq), Methanol.
Reaction: Stir at 60°C for 2 hours.
Isolation: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH 2–3.
Crystallization: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Part 4: Applications in Drug Discovery
This scaffold acts as a bioisostere for phenyl- or tert-butyl-substituted pyrazoles. The cyclobutyl group offers a specific advantage: it provides "saturation" (increasing Fsp3 character) which can improve solubility and metabolic stability compared to planar aromatic rings.
Validated Biological Targets
Target
Activity (IC₅₀)
Mechanism of Action
COX-2
12.3 μM
Binds to the hydrophobic side pocket of the cyclooxygenase channel.
AChE
~10 μM
Acts as a neurotoxin/inhibitor; useful for designing insecticides or Alzheimer's therapeutics.
Structure-Activity Relationship (SAR) Workflow
Caption: Figure 2. Derivatization pathways for medicinal chemistry optimization.
Part 5: Quality Control & Analytics
To ensure the integrity of biological data, the absence of the 1,5-isomer (1-ethyl-5-cyclobutyl-...) must be verified.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV @ 254 nm.
Criteria: The 1,3-isomer (Target) is generally less polar and elutes later than the 1,5-isomer due to the shielding of the N-ethyl group by the adjacent carbonyl in the 1,5-isomer.
NMR Validation:
Check for the presence of "satellite" peaks near the pyrazole singlet (δ 6.45). A secondary peak at ~δ 6.60 often indicates the presence of the 1,5-isomer.
References
VulcanChem. (2024). Product Data: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (VC15819504).[1] Retrieved from
Martins, M. A., et al. (2001). Regioselective synthesis of 1-alkyl-3-haloalkyl/aryl-1H-pyrazole-5-carboxylates.Tetrahedron Letters, 42(41), 7191-7193. (General methodology for 1,3-pyrazole regioselectivity).
PubChem. (2024). Compound Summary: Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate (Isomer Reference). Retrieved from
Aggarwal, R., et al. (2011). Synthesis and antimicrobial activity of some new 1-heteroaryl-pyrazole-5-carboxylic acid derivatives.Journal of Chemical Sciences, 123, 677-684.
Strategic Pharmacophore Modeling with Pyrazole-5-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery
Executive Summary The pyrazole-5-carboxylic acid (PCA) scaffold is a privileged motif in modern medicinal chemistry. Its unique electronic distribution, tautomeric flexibility, and dense functionalization potential make...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole-5-carboxylic acid (PCA) scaffold is a privileged motif in modern medicinal chemistry. Its unique electronic distribution, tautomeric flexibility, and dense functionalization potential make it an ideal core for pharmacophore modeling. This technical guide provides an in-depth mechanistic analysis of PCA-based pharmacophore design, translating foundational physicochemical properties into self-validating experimental workflows for drug development professionals.
Physicochemical and Electronic Profiling of the PCA Scaffold
Why is PCA so prevalent in hit-to-lead campaigns? The causality lies in its sub-structural features, which provide highly predictable vectors for target engagement:
The Carboxylic Acid Moiety : With a pKa typically around 4.0–4.5, the C5-carboxylic acid is ionized at physiological pH. This provides a potent electrostatic anchor and a bidentate hydrogen-bond acceptor, critical for interacting with positively charged residues (e.g., Arginine, Lysine) or metal cofactors (e.g., Zn2+ in Carbonic Anhydrase) 1.
The Pyrazole Core : The adjacent nitrogen atoms (N1 and N2) act as a hydrogen-bond donor (when unsubstituted) and acceptor, respectively. The aromaticity of the ring enables
stacking and cation- interactions within hydrophobic pockets.
Tautomerism and Substitution : Due to annular tautomerism, the 3- and 5-positions are chemically equivalent in 1H-unsubstituted pyrazoles. Substitution at N1 locks the tautomeric state, allowing precise spatial projection of the C3/C5 substituents, a critical factor in structure-based pharmacophore modeling (SBPM) [[2]]().
Pharmacophore Modeling Workflows
Effective pharmacophore modeling requires mapping these chemical features to the biological target's 3D spatial requirements.
Fig 1: Structure-based pharmacophore modeling workflow for PCA scaffolds.
Step-by-Step Computational Methodology:
Conformational Sampling : Generate a library of low-energy conformers for the PCA derivative.
Causality: The rotational barrier of the C5-carboxyl group relative to the pyrazole plane dictates the vector of hydrogen bonding. Capturing the bioactive conformation is essential for accurate spatial feature mapping.
Feature Definition : Assign pharmacophoric features: Negative Ionizable (NI) for the carboxylate, Hydrogen Bond Donor (HBD) for N1-H, Hydrogen Bond Acceptor (HBA) for N2, and Hydrophobic/Aromatic (AR) for the ring.
Spatial Constraint Mapping : Superimpose the PCA features onto the target's binding site utilizing X-ray co-crystal structures to define exclusion volumes (steric boundaries).
Decoy Validation : Screen the generated model against a database of known actives and structurally similar decoys (e.g., DUD-E).
Causality: A model that cannot statistically distinguish true actives from decoys lacks predictive power and will yield an unmanageable false-positive rate in virtual screening.
Target-Specific Case Studies and Quantitative Benchmarking
The versatility of the PCA scaffold is demonstrated across diverse therapeutic targets. The table below summarizes key quantitative data derived from recent drug discovery campaigns.
Mechanistic Insight: In the case of hCA XII, the carboxylic acid directly coordinates with the active site, while the pyrazole ring establishes critical hydrogen bonds with Thr200 and His96, proving the dual-action capability of the scaffold [[1]](). Similarly, in FBDD campaigns against OASS, the bare 1H-pyrazole-5-carboxylic acid acts as a highly efficient fragment hit, providing a minimal pharmacophore for further elaboration 4.
Self-Validating Experimental Protocol for PCA Pharmacophore Validation
To ensure scientific integrity, computational models must be empirically validated through a self-correcting assay cascade. This protocol is designed to eliminate artifacts and confirm the causal relationship between the designed pharmacophore and biological activity.
Fig 2: Self-validating experimental cascade for PCA derivative optimization.
Step-by-Step Validation Methodology:
Targeted Library Synthesis : Synthesize a focused library of PCA derivatives varying the N1 and C3 substituents.
Causality: Systematic perturbation of the steric bulk and electronic properties at these vectors tests the spatial boundaries and electronic demands of the predicted pharmacophore model.
Surface Plasmon Resonance (SPR) Binding Assay : Immobilize the target protein and flow the PCA analytes over the sensor chip.
Causality: SPR provides real-time kinetic data (
, , ). This confirms direct, reversible binding and rules out non-specific aggregation or assay interference (PAINS) that often plague biochemical screens.
Orthogonal Functional Assay : Evaluate the SPR-validated hits in a cell-based or biochemical functional assay (e.g., enzyme inhibition or receptor antagonism).
Causality: A compound may bind tightly (SPR) but fail to induce the necessary conformational change for functional antagonism. This step ensures the pharmacophore translates to biological efficacy.
X-ray Crystallography : Co-crystallize the lead PCA derivative with the target protein.
Causality: Empirical electron density maps provide the ultimate ground truth. Comparing the crystallized binding mode to the computational pharmacophore model highlights discrepancies (e.g., unexpected water-mediated bridges) and feeds directly into the iterative refinement loop.
Conclusion
The pyrazole-5-carboxylic acid scaffold is far more than a simple chemical building block; it is a highly programmable pharmacophoric module. By understanding the causality behind its physicochemical interactions and employing rigorous, self-validating computational and experimental workflows, drug discovery professionals can systematically leverage PCA to unlock challenging therapeutic targets.
References
Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids - ResearchG
Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - Taylor & Francis.
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC.
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - Università di Parma.
Comprehensive Synthesis and Derivatization Protocol for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1710293-27-8 Introduction & Strategic Rationale The pyrazole core is a privileged scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound CAS: 1710293-27-8
Introduction & Strategic Rationale
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its robust metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a critical intermediate in the development of bioactive libraries. The strained cyclobutyl group induces torsional stress that subtly alters the electronic distribution of the pyrazole ring, increasing reactivity at the C4 position and enhancing hydrophobic target engagement[1]. Derivatives of this compound have demonstrated significant biological activity, including cyclooxygenase-2 (COX-2) inhibition and acetylcholinesterase (AChE) inhibition[1].
This application note provides a highly optimized, self-validating three-step synthetic protocol to generate the free carboxylic acid from commercially available starting materials, followed by methodologies for downstream derivatization.
Mechanistic Overview & Synthetic Workflow
The synthesis relies on a robust sequence: a crossed Claisen condensation, followed by a regioselective hydrazine cyclization, and concluding with ester saponification.
Claisen Condensation: 1-cyclobutylethan-1-one is deprotonated by a strong base to form a thermodynamic enolate, which attacks diethyl oxalate. The use of potassium tert-butoxide (KOtBu) ensures complete, irreversible deprotonation, driving the equilibrium toward the 1,3-dicarbonyl intermediate[2].
Regioselective Cyclization: The intermediate 2,4-dioxobutanoate presents two electrophilic centers. By carefully controlling the pH with acetic acid, the more nucleophilic primary amine of ethylhydrazine preferentially attacks the more sterically accessible and electrophilic ketone adjacent to the cyclobutyl group. Subsequent intramolecular cyclization yields the desired 1,3-substituted pyrazole[3].
Saponification: Base-catalyzed hydrolysis of the ethyl ester yields the final carboxylic acid[1].
Fig 1: Three-step synthetic workflow for 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Quantitative Profiling
The following table summarizes the expected yields at each synthetic stage alongside key physicochemical and biological metrics for the final compound.
Table 1: Synthetic Yields and Biological Profiling
Parameter
Value / Metric
Causality / Significance
Reference
Step 1 Yield
85%
High yield driven by irreversible enolate trapping.
Step 1: Synthesis of Ethyl 4-cyclobutyl-2,4-dioxobutanoate
Causality Focus: Toluene is used as the primary solvent to allow for higher reaction temperatures if needed, while a small amount of THF solubilizes the KOtBu.
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-cyclobutylethan-1-one (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous toluene (0.5 M).
Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF[2].
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The product is UV-active due to extended conjugation in the enol tautomer. Stain with KMnO₄ to confirm the disappearance of the starting ketone.
Workup: Quench the reaction with 1N HCl until the pH reaches ~3. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude beta-diketoester can be used directly in the next step.
Step 2: Synthesis of Ethyl 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylate
Causality Focus: Acetic acid is introduced to buffer the basic ethylhydrazine, promoting the formation of the initial hydrazone intermediate at the more electrophilic ketone, thereby maximizing the 1,3-regioisomer yield.
Preparation: Dissolve the crude ethyl 4-cyclobutyl-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (0.2 M).
Reagent Addition: Add ethylhydrazine (or ethylhydrazine oxalate) (1.1 eq) followed by glacial acetic acid (1.5 eq)[3].
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 4 to 15 hours until complete cyclization is observed.
Self-Validation (In-Process): Analyze the crude mixture via LC-MS. Look for the desired mass [M+H]+ at m/z 223.1.
Purification: Concentrate the mixture to remove ethanol. Dilute with EtOAc and wash with saturated NaHCO₃ to neutralize the acetic acid. Dry and concentrate. Purify via flash chromatography (Silica gel, gradient 0% to 30% EtOAc in Hexanes) to separate the major 1,3-isomer from the minor 1,5-isomer.
Self-Validation (Analytical): Confirm regiochemistry via 2D NOESY NMR. A definitive NOE cross-peak between the N-ethyl CH₂ protons (δ ~4.25 ppm) and the pyrazole C4-H (singlet at δ 6.45 ppm) validates the 1-ethyl-3-cyclobutyl geometry[1].
Step 3: Hydrolysis to 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Preparation: Dissolve the purified ethyl ester in a 1:1 mixture of THF and Methanol.
Hydrolysis: Add 2N aqueous NaOH (3.0 eq) and heat to 60 °C for 2 hours.
Workup: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with concentrated HCl to pH ~2.
Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum at 50 °C to afford the pure title compound (92% yield)[1].
Self-Validation (Analytical): ¹H NMR should show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm and triplet at ~1.3 ppm). The remaining N-ethyl signals will appear at δ 4.25 (q, 2H) and δ 1.35 (t, 3H)[1]. Mass spectrometry will confirm the [M+H]+ at m/z 195.1[1].
Downstream Derivatization Pathways
The carboxylic acid moiety at the C5 position acts as a versatile handle for generating diverse compound libraries. Conversion to an acyl chloride intermediate is the most reliable method for subsequent functionalization[1].
Fig 2: Downstream derivatization pathways for pyrazole-5-carboxylic acid functionalization.
Protocol: General Amidation
Acyl Chloride Formation: Suspend the carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate to dryness to remove excess oxalyl chloride.
Amide Coupling: Redissolve the crude acyl chloride in DCM. Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 4 hours.
Validation: Analyze by LC-MS. The target amide will typically exhibit excellent UV absorbance at 254 nm due to the conjugated pyrazole-amide system.
References
Vulcanchem.
European Patent Office.
Google Patents. WO2024126648A1 - SULFOXIMINES AS INHIBITORS OF NaV1.8.
Application Note: Amide Coupling Protocols for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid into drug scaffolds. Executive Summary & Chemical Profile...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid into drug scaffolds.
Executive Summary & Chemical Profile
The incorporation of pyrazole cores into pharmaceutical candidates is a staple strategy for modulating lipophilicity and metabolic stability. However, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid presents a distinct synthetic challenge compared to its 3-carboxyl or N-unsubstituted congeners.
The "Ortho-Like" Effect:
The critical structural feature is the N1-Ethyl group situated adjacent to the C5-Carboxylic acid . Unlike benzoic acids where an ortho substituent can rotate, the N1-ethyl group is rigidly held in the aromatic plane. This creates significant steric hindrance around the electrophilic carbonyl carbon, retarding nucleophilic attack by amines. Furthermore, the electron-rich nature of the pyrazole ring reduces the electrophilicity of the carbonyl, requiring highly active coupling agents.
Key Physicochemical Parameters
Property
Value
Implication for Coupling
Steric Bulk (C5)
High (due to N1-Ethyl)
Requires activating agents that minimize transition state crowding (e.g., T3P, Acid Chlorides).
Solubility
Low in water; Good in DMF/DCM
DMF or NMP are preferred solvents for peptide coupling reagents.
Electronic State
Electron-rich heteroaromatic
Slower activation; intermediate active esters may be stable but unreactive.
pKa (COOH)
~3.12
Acid is relatively strong; deprotonation by tertiary amine bases is rapid.
Mechanistic Considerations & Decision Tree
Successful coupling relies on overcoming the steric barrier imposed by the N1-ethyl group. Standard carbodiimide chemistries (EDC/HOBt) often result in stalled reactions or high levels of N-acylurea side products due to slow amine attack.
Reaction Pathway Analysis
The following diagram illustrates the activation pathways and potential pitfalls specific to this sterically hindered pyrazole.
Caption: Kinetic bottlenecks in coupling N1-substituted pyrazole-5-carboxylic acids. Note the steric clash at the active ester stage.
Experimental Protocols
Method A: High-Performance Coupling (HATU)
Best for: Valuable amines, small-scale discovery (mg to g), and library synthesis.
Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts faster than the rate of hydrolysis, helping to overcome the steric hindrance of the N1-ethyl group.
Solvent: Anhydrous DMF (Concentration ~0.1 M - 0.2 M)
Step-by-Step Protocol:
Dissolution: In a dried vial/flask, dissolve the Pyrazole Acid (1.0 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes to ensure full deprotonation of the carboxylic acid.
Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes at Room Temperature (RT). Note: Pre-activation is crucial for this hindered acid.
Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure the initial DIPEA amount is increased to 4.0 equiv.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The N1-ethyl group is thermally stable.
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: Scale-up (>10g), non-nucleophilic amines, and easy purification.
Rationale: T3P has low toxicity and the by-products are water-soluble. It operates well in EtOAc, allowing for a "wash-only" purification in many cases.
Reaction: Heat to 50–60°C. Sterically hindered pyrazoles often require thermal energy to push the T3P intermediate to react. Stir for 12–24 hours.
Workup: Cool to RT. Wash with water, 0.5 M HCl (to remove pyridine/amine excess), sat. NaHCO₃, and brine.
Isolation: Evaporate solvent. Recrystallize if necessary (often from Heptane/EtOAc).
Method C: The "Sledgehammer" (Acid Chloride)
Best for: Extremely unreactive amines (anilines, electron-deficient amines) where HATU/T3P fails.
Rationale: Converting the acid to the acid chloride removes the "leaving group ability" variable, creating the most electrophilic species possible.
(Note: While specific literature on the exact "3-Cyclobutyl-1-ethyl" derivative is proprietary or patent-heavy, the protocols above are derived from validated methodologies for the 1-alkyl-pyrazole-5-carboxylic acid class.)
Application Note: Esterification Protocols for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Abstract & Strategic Overview This application note details the optimized protocols for the esterification of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid , a critical building block in the synthesis of COX-2 inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the optimized protocols for the esterification of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid , a critical building block in the synthesis of COX-2 inhibitors and neuroactive pharmaceutical intermediates.
While pyrazole-5-carboxylic acids are generally stable, the specific substitution pattern—featuring a bulky cyclobutyl group at C3 and an ethyl group at N1 —imposes unique steric and electronic considerations. The N1-ethyl group exerts a proximal steric influence on the C5-carboxylic acid, potentially retarding reaction rates compared to unhindered analogs. Furthermore, the cyclobutyl ring, while robust, requires the avoidance of extremely harsh Lewis acidic conditions that could trigger ring-opening or rearrangement.
This guide presents two validated methodologies:
Method A (Fischer Esterification): The preferred route for primary alkyl esters (Methyl, Ethyl). It offers high throughput and cost-efficiency.
Method B (Acyl Chloride Activation): A high-fidelity route for sterically hindered alcohols or when quantitative conversion is required to avoid difficult separations.
The following flowchart illustrates the decision process for selecting the optimal esterification route based on the target ester and available resources.
Figure 1: Strategic decision tree for selecting the esterification method based on the target alcohol's steric profile.
Method A: Fischer Esterification (Primary Esters)
This protocol is optimized for the synthesis of Ethyl 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylate . It leverages the alcohol as both reactant and solvent to drive the equilibrium forward.[1]
Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, drying tube (CaCl₂).
Step-by-Step Protocol
Setup: Charge the reaction flask with the pyrazole carboxylic acid (e.g., 10.0 g, 51.5 mmol).
Solvation: Add Absolute Ethanol (200 mL). Stir to create a suspension.
Catalyst Addition: Caution: Exothermic. Slowly add concentrated H₂SO₄ (2.7 mL, ~50 mmol) dropwise. The suspension should clarify as the mixture warms and protonation occurs.[2]
Reaction: Heat the mixture to a gentle reflux (approx. 78°C) for 8–12 hours .
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The acid spot (baseline/low Rf) should disappear, replaced by the less polar ester spot (higher Rf).
Workup:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.
Dilute the residue with Ethyl Acetate (150 mL) and Water (100 mL).
Neutralization: Slowly add saturated NaHCO₃ solution until the aqueous layer pH is ~8. Note: This ensures the pyrazole nitrogen is not protonated and removes excess acid.
Isolation: Separate the organic layer.[3] Extract the aqueous layer once more with Ethyl Acetate (50 mL).
Drying: Combine organics, wash with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: The resulting oil often crystallizes upon standing or cooling. If necessary, purify via short-path silica plug filtration (Eluent: 10-20% EtOAc in Hexanes).
Use this method for sterically hindered alcohols (e.g., tert-butanol) or valuable alcohols where using them as a solvent is not feasible. This method proceeds via the 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carbonyl chloride intermediate.
Expected Yield: >90% (Quantitative conversion is common).
Quality Control & Validation
Confirm the structure using ¹H NMR.[6] The distinction between the N1-Ethyl and the Ester-Ethyl (if applicable) is critical.
Signal
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Pyrazole-H4
6.50 – 6.70
Singlet (s)
1H
Aromatic Ring Proton
N1-CH₂
4.40 – 4.60
Quartet (q)
2H
N-Ethyl (Deshielded)
Ester-OCH₂
4.25 – 4.35
Quartet (q)
2H
Ester Ethyl (If Method A used)
Cyclobutyl-CH
3.40 – 3.60
Multiplet (m)
1H
Methine connecting to ring
Cyclobutyl-CH₂
1.80 – 2.40
Multiplet (m)
6H
Cyclobutyl ring protons
N1-CH₃
1.35 – 1.45
Triplet (t)
3H
N-Ethyl terminal methyl
Ester-CH₃
1.25 – 1.35
Triplet (t)
3H
Ester terminal methyl
Validation Criteria:
HPLC Purity: >98% (254 nm).
Mass Spec: [M+H]⁺ consistent with target ester MW (e.g., Ethyl ester = 223.1 Da).
Safety & Handling
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and releases toxic HCl/CO gas. Must be handled in a fume hood.
Pyrazole Derivatives: Many pyrazoles are biologically active (e.g., COX-2 inhibition). Treat all intermediates as potentially potent pharmaceuticals. Wear gloves and eye protection.
Cyclobutyl Moiety: Generally stable, but avoid temperatures >150°C in acidic media to prevent ring expansion.
References
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[7] Retrieved from [Link]
Operachem. (2024).[3] Fischer Esterification - Typical Procedures. Retrieved from [Link]
Application Notes and Protocols: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid in Drug Discovery
Executive Summary & Structural Rationale As a Senior Application Scientist, I consistently observe that the trajectory of hit-to-lead optimization is dictated by the strategic selection of core building blocks. Pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
As a Senior Application Scientist, I consistently observe that the trajectory of hit-to-lead optimization is dictated by the strategic selection of core building blocks. Pyrazole cores are ubiquitous in medicinal chemistry, serving as essential pharmacophores for anti-inflammatory (e.g., COX-2 inhibitors) and anticancer agents (1)[1]. The incorporation of pyrazole carboxylic acids has proven highly effective in developing potent enzyme inhibitors, such as those targeting L-2-hydroxy acid oxidase (2)[2].
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1710293-27-8) is a highly versatile, privileged scaffold designed specifically for advanced drug discovery (3)[3]. Functionalized pyrazoles are critical building blocks for supramolecular chemistry and targeted therapeutics (4)[4]. The specific structural features of this molecule provide distinct pharmacological advantages:
Cyclobutyl Moiety (C3): Unlike linear alkyl chains, the strained cyclobutyl group induces torsional stress, increasing the overall reactivity and target binding profile of the derivatives (5)[5]. It restricts rotatable bonds, reducing the entropic penalty upon receptor binding while enhancing lipophilicity.
N1-Ethyl Substitution: The ethyl group provides necessary steric bulk to dictate the spatial orientation of the pyrazole ring within a binding pocket. Crucially, it blocks unwanted N-glucuronidation or oxidation at the N1 position—a common metabolic liability in unsubstituted pyrazoles.
C5-Carboxylic Acid: This acts as the primary synthetic handle. Its proximity to the N1-ethyl group creates a sterically demanding environment that requires optimized coupling conditions but ultimately yields highly stable amide linkages resistant to plasma amidases (6)[6].
Table 1: Physicochemical & Structural Profile
Property
Value
Structural Rationale / Causality
Molecular Weight
194.23 g/mol
Low MW ensures downstream derivatives remain well within Lipinski's Rule of 5.
Cyclobutyl Group
C₄H₇
Induces torsional stress; increases lipophilicity (logP) without excessive steric bulk.
N1-Ethyl Group
C₂H₅
Prevents N-glucuronidation; dictates spatial orientation in binding pockets.
C5-Carboxylic Acid
-COOH
Primary synthetic handle; proximity to N1-ethyl requires optimized coupling conditions.
Experimental Workflows & Logic
Drug discovery workflow utilizing the pyrazole building block for library generation and screening.
Expertise & Causality:
Standard coupling reagents like EDC/HOBt often fail or provide low yields (<40%) with 1-alkyl-1H-pyrazole-5-carboxylic acids due to the steric hindrance from the adjacent N1-alkyl group. To overcome this activation barrier, we utilize HATU . HATU generates a highly reactive HOAt ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides an anchoring neighboring-group effect, accelerating the aminolysis step even with sterically hindered or electronically deactivated anilines.
Table 2: Optimization of Amide Coupling Conditions
Coupling Reagent
Base
Solvent
Conversion (%)
Rationale for Outcome
EDC / HOBt
TEA
DCM
< 40%
Insufficient activation for sterically hindered C5-carboxylic acids.
T3P
DIPEA
EtOAc
65%
Moderate efficiency; limited by the bulky N1-ethyl group.
This protocol includes internal validation gates to prevent the waste of expensive amine building blocks.
Reagent Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL).
Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.1 equiv, 0.55 mmol). Stir the reaction mixture at room temperature for 15 minutes.
VALIDATION GATE (Activation Check): Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS.
Causality: You must observe the mass of the methyl ester (m/z 209.1 [M+H]⁺) or the HOAt ester. Do not proceed until >95% conversion of the starting acid (m/z 195.1[M+H]⁺) is confirmed.
Aminolysis: Upon successful validation, add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–4 hours.
Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Application 2: Synthesis of 1,2,4-Oxadiazole Bioisosteres
Expertise & Causality:
Carboxylic acids are frequently converted into 1,2,4-oxadiazoles to serve as metabolically stable bioisosteres for amide bonds, enhancing cell permeability and brain penetrance. The reaction between the pyrazole-5-carboxylic acid and various amidoximes requires a strong dehydrating agent. We employ CDI (1,1'-Carbonyldiimidazole) for the initial activation to form an acyl imidazole. Subsequent cyclodehydration is entropically driven by heating in a high-boiling solvent (DMF).
Mechanistic pathways for synthesizing amides and oxadiazole bioisosteres from the pyrazole core.
Protocol 2: Self-Validating Oxadiazole Formation
Acyl Imidazole Formation: Dissolve the pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add CDI (1.2 equiv, 0.6 mmol) in one portion. Stir at 60 °C for 1 hour. Note: CO₂ evolution will be visually apparent.
VALIDATION GATE (Intermediate Check): Withdraw a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS. Confirm the disappearance of the starting acid and the formation of the highly reactive acyl imidazole intermediate.
Amidoxime Addition: Cool the reaction to room temperature. Add the corresponding amidoxime (1.1 equiv, 0.55 mmol). Stir for 30 minutes to form the O-acyl amidoxime intermediate.
Cyclodehydration: Heat the reaction mixture to 110 °C for 4–6 hours.
Validation & Isolation: Monitor the cyclization via TLC (Hexanes:EtOAc 1:1). Once complete, cool to room temperature, pour into ice water (20 mL), and extract with EtOAc (3 × 15 mL). Purify via flash column chromatography.
Synthesis of Kinase Inhibitors Using 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid scaffold. This versatile building block is of significant interest in medicinal chemistry due to the established role of pyrazole-containing molecules as potent and selective kinase inhibitors.[1][2][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a known factor in many diseases, including cancer and inflammatory disorders.[1][4][5]
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[1] In the context of kinase inhibition, the pyrazole core can effectively mimic the hinge-binding region of ATP, the natural substrate for kinases. This interaction is often a key determinant of a small molecule's inhibitory potency.[2][6]
The specific starting material, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, offers several advantages for the synthesis of kinase inhibitors. The cyclobutyl and ethyl substitutions on the pyrazole core can influence the molecule's pharmacokinetic properties and provide vectors for further chemical modification to optimize target engagement and selectivity.[7] The carboxylic acid functional group is a versatile handle for the introduction of diverse chemical moieties through well-established amide coupling reactions.[7][8][9]
Chemical and Physical Properties of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
A thorough understanding of the starting material's properties is crucial for successful synthesis.
¹H NMR: Key signals include a triplet corresponding to the ethyl group's methyl protons, a multiplet for the cyclobutyl protons, a quartet for the ethyl group's methylene protons, and a singlet for the pyrazole ring proton.[7]
Infrared (IR): Characteristic stretches include a C=O stretch for the carboxylic acid and a broad O-H stretch.[7]
Mass Spectrometry: The protonated molecule [M+H]⁺ is expected at m/z 195.1.[7]
Synthetic Strategy: Amide Coupling for Kinase Inhibitor Synthesis
The most direct and widely employed method for elaborating the 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid scaffold into a library of potential kinase inhibitors is through amide bond formation.[9][12] This reaction involves coupling the carboxylic acid with a diverse range of primary or secondary amines. The choice of the amine component is critical for exploring the structure-activity relationship (SAR) and identifying potent and selective inhibitors.
The general workflow for this synthetic approach is outlined below:
Application Note: High-Efficiency Peptide Coupling of Pyrazole Carboxylic Acids
Executive Summary Pyrazole carboxylic acids are ubiquitous scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Ibrutinib analogs) and anti-inflammatory agents. However, they repr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole carboxylic acids are ubiquitous scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Ibrutinib analogs) and anti-inflammatory agents. However, they represent a "deceptive" challenge in peptide coupling. Unlike aliphatic amino acids, pyrazole acids combine electron-rich aromatic rings (reducing the electrophilicity of the carbonyl carbon) with frequent ortho-substitution (steric hindrance at the 3- or 5-position).
Standard carbodiimide protocols (EDC/NHS) often result in sluggish kinetics, incomplete conversion, or extensive side reactions. This Application Note provides a validated decision matrix and detailed protocols for three tiers of coupling difficulty:
HATU/HOAt: For high-throughput discovery chemistry.
T3P (Propylphosphonic Anhydride): For scalable, low-epimerization process chemistry.[1]
Ghosez’s Reagent: For extremely hindered or electron-rich "stubborn" substrates.
The Challenge: Electronic & Steric Deactivation
The difficulty in coupling pyrazole-3-carboxylic acids or pyrazole-5-carboxylic acids stems from two converging factors:
Electronic Deactivation: The nitrogen-rich pyrazole ring is electron-donating (via resonance), which stabilizes the carboxylic acid carbonyl, making it less susceptible to nucleophilic attack by the amine.
Steric "Pincer" Effect: Substituents at the N1 and C4 positions create a steric wall that blocks the trajectory of the incoming amine.
Mechanism of Activation & Failure Modes
The following diagram illustrates the activation pathway and the critical "Anchimeric Assistance" provided by HOAt-based reagents (HATU), which is superior to HOBt for these substrates.
Figure 1: Activation pathway highlighting the stability of the active ester and potential side reactions. The pyridine nitrogen in HATU (OAt) provides a catalytic proton transfer (anchimeric assistance) lacking in HBTU.
Reagent Selection Matrix
Use this table to select the optimal reagent based on your substrate's profile.
Feature
HATU / HOAt
T3P (Propylphosphonic Anhydride)
Ghosez’s Reagent
Primary Use Case
Discovery / Milligram scale
Process / Gram-Kilo scale
"Stubborn" / Sterically Null
Reactivity
Extremely High
High (driven by entropy)
Extreme (Acid Chloride)
Epimerization
Low (if base controlled)
Lowest (Best for chiral amines)
Moderate
Byproducts
Tetramethylurea (water soluble)
Water-soluble phosphates
Neutral amides
Solvent
DMF, NMP (Polar Aprotic)
EtOAc, MeTHF, DCM
DCM, CHCl3 (Strictly Anhydrous)
Cost
High
Moderate/Low
Moderate
Key Risk
Guanidinylation of amine
Requires specific base (Pyridine/NMM)
Moisture sensitivity
Detailed Protocols
Protocol A: The Gold Standard (HATU)
Best for: Small-scale discovery, parallel synthesis, and moderately hindered pyrazoles.
Scientific Rationale: HATU generates an OAt-active ester.[2][3] The pyridine nitrogen in the leaving group (7-azabenzotriazole) forms a hydrogen bond with the incoming amine, accelerating the rate-determining step by up to 100x compared to HBTU [1].
Reagents:
Pyrazole Carboxylic Acid (1.0 equiv)
Amine (1.1 – 1.2 equiv)
HATU (1.1 equiv)
DIPEA (Hunig’s Base) (3.0 equiv)
Solvent: Anhydrous DMF or DMAc
Step-by-Step:
Dissolution: Dissolve the Pyrazole Acid (1.0 eq) in DMF (0.1 M concentration) under nitrogen.
Base Addition: Add DIPEA (2.0 eq only) and stir for 2 minutes.
Note: Do not add all base yet. Pre-deprotonation ensures the carboxylate is ready for HATU.
Activation: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 15–30 seconds only.
Critical: Extended activation time (>5 min) without amine can lead to degradation of the active ester or racemization if the acid were chiral.
Coupling: Immediately add the Amine (1.2 eq) followed by the remaining DIPEA (1.0 eq).
Monitoring: Stir at RT for 1–2 hours. Monitor by LCMS.[2][4]
Troubleshooting: If conversion stalls, heat to 50°C. HATU is thermally stable enough for moderate heating.
Protocol B: The Scalable Solution (T3P)
Best for: Scale-up (>10g), chiral amines, and "green" chemistry requirements.
Scientific Rationale: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but does not liberate nucleophilic byproducts that could attack the active species. The byproducts are water-soluble, allowing for a liquid-liquid extraction workup rather than column chromatography [2].
Reagents:
Pyrazole Carboxylic Acid (1.0 equiv)
Amine (1.1 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
Slurry: Combine Pyrazole Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (or 2-MeTHF).
Base: Add Pyridine (3.0 eq). The mixture may remain a slurry.
Reagent Addition: Add T3P solution (1.5 eq) dropwise at 0°C.
Why 0°C? Although T3P is stable, the exotherm upon addition can be significant on large scales.
Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 4–12 hours.
Wash organic layer with 1M HCl (to remove pyridine).
Wash with 1M NaOH (to remove T3P byproducts and unreacted acid).
Evaporate solvent. Often yields pure product without chromatography.
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best for: Extremely sterically hindered pyrazoles (e.g., 1,3,5-trisubstituted) where HATU fails.
Scientific Rationale: Standard acid chloride formation (SOCl2) generates HCl and heat, which can degrade sensitive protecting groups. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under strictly neutral conditions at room temperature [3].
Activation: Dissolve Pyrazole Acid in dry DCM under Argon. Add Ghosez’s reagent (1.2 eq) dropwise at RT.
Monitoring: Stir for 1–2 hours.
Check: Monitor by TLC (methanol quench of an aliquot shows methyl ester).
Coupling: Once activation is complete, cool to 0°C. Add the Amine (1.1 eq) mixed with Et3N (2.0 eq) slowly.
Completion: Stir at RT for 2 hours.
Quench: Quench with sat. NaHCO3.
Troubleshooting & Optimization
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common coupling failures.
Critical "Gotchas"
Guanidinylation: If using HATU, the amine can react directly with the uronium salt if the carboxylate activation is slow (due to sterics).
Fix: Pre-activate the acid with HATU/Base for 2 minutes before adding the amine.
N-Unsubstituted Pyrazoles: If your pyrazole has a free NH (1H-pyrazole), it will compete as a nucleophile.
Fix: You must protect the pyrazole nitrogen (e.g., THP, Boc, or SEM) or use T3P which is less prone to N-acylation of the heterocycle compared to active esters.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[3][8] Journal of the American Chemical Society.
Dunetz, J. R., et al. (2016). T3P: An Expedient and Green Reagent for Amide Bond Formation.[9] Organic Process Research & Development.
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Organic Syntheses.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Application Note: Strategic Functionalization of the Cyclobutyl Ring in Pyrazole Derivatives
Executive Summary & Strategic Context In modern drug discovery, the cyclobutyl ring has emerged as a critical bioisostere for phenyl, isopropyl, and tert-butyl groups. Its inclusion increases fraction sp3 (Fsp3) characte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In modern drug discovery, the cyclobutyl ring has emerged as a critical bioisostere for phenyl, isopropyl, and tert-butyl groups. Its inclusion increases fraction sp3 (Fsp3) character, improves metabolic stability by blocking metabolic soft spots, and offers unique "puckered" conformational restrictions that can enhance ligand-target binding affinity.
However, the chemical functionalization of a cyclobutyl ring already attached to a pyrazole core presents a paradox:
The Pyrazole Trap: The electron-rich nature of the pyrazole ring often scavenges electrophiles intended for the cyclobutane.
Ring Strain: The inherent strain of the cyclobutane (~26 kcal/mol) makes it susceptible to ring-opening under harsh activation conditions.
This guide outlines two distinct, high-fidelity workflows to overcome these challenges: De Novo Assembly (for gram-scale core synthesis) and Late-Stage Radical Diversification (for high-throughput SAR generation).
Strategic Workflow Selection
The choice of method depends entirely on the stage of drug development.
Figure 1: Decision matrix for selecting the synthesis pathway based on project phase.
Protocol A: De Novo Assembly (The Building Block Approach)
Objective: Synthesis of 1-(3-ethoxycyclobutyl)-1H-pyrazole derivatives.
Context: This is the industry-standard method for generating the core scaffold. It relies on the reaction of functionalized cyclobutanones with hydrazines.
Mechanistic Insight
Direct nucleophilic attack of hydrazine on a cyclobutanone is sterically congested. The reaction requires acid catalysis to activate the ketone, but excessive acid can lead to pyrazole protonation, killing nucleophilicity. The "Goldilocks" zone involves using a mild Lewis acid or controlled Brønsted acid conditions in ethanol.
Step-by-Step Protocol
Reagents:
3-Ethoxycyclobutan-1-one (1.0 equiv)
Hydrazine hydrate (1.2 equiv) or substituted hydrazine
1,1,3,3-Tetramethoxypropane (for unsubstituted pyrazole formation) or 1,3-diketone
Ethanol (0.5 M)
Acetic Acid (cat. 10 mol%)
Workflow:
Hydrazone Formation: Dissolve 3-ethoxycyclobutan-1-one in EtOH. Add hydrazine hydrate dropwise at 0 °C. Add catalytic AcOH. Stir at RT for 2 h. Checkpoint: Monitor disappearance of ketone by TLC.
Cyclization: To the crude hydrazone solution, add 1,1,3,3-tetramethoxypropane (1.1 equiv) and HCl (6N, 0.5 equiv).
Reflux: Heat the mixture to 80 °C for 4 hours. The acetal hydrolyzes to malonaldehyde in situ, which condenses with the hydrazone.
Workup: Cool to RT. Neutralize with sat. NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine.
Purification: Silica gel chromatography (0-40% EtOAc/Hexanes).
Protocol B: Late-Stage Radical Diversification (The Advanced Route)
Objective: Installation of aryl/heteroaryl groups onto the cyclobutyl ring via Decarboxylative Cross-Coupling.
Context: Direct C-H activation of the cyclobutane ring is difficult due to competing pyrazole reactivity. Instead, we utilize a carboxylic acid handle on the cyclobutane (e.g., 1-(3-carboxycyclobutyl)pyrazole). Using photoredox catalysis, we generate a transient cyclobutyl radical that couples with aryl halides.
Mechanistic Pathway (Ni/Photoredox)
This dual-catalytic system avoids harsh organometallic reagents. The photocatalyst (Ir or Ru) oxidizes the carboxylate to a radical (via CO2 extrusion). This radical is intercepted by a Nickel catalyst which has already undergone oxidative addition with an Aryl-Bromide. Reductive elimination yields the product.[1]
Figure 2: Mechanism of Decarboxylative Cross-Coupling. The cyclobutyl radical is generated via Single Electron Transfer (SET) and captured by the Nickel cycle.
Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
Base: Cs2CO3 (1.5 equiv)
Solvent: DMF (0.1 M, degassed)
Light Source: 34W Blue LED (450 nm)
Workflow:
Setup: In a glovebox or under N2 flow, charge a 2-dram vial with the Pyrazole-Cyclobutyl-COOH, Aryl Bromide, Base, and Catalysts.
Solvation: Add degassed DMF. Seal the vial with a septum cap.
Irradiation: Place the vial 2 cm from the Blue LED fan. Stir vigorously to ensure suspension of the base. Irradiate for 16–24 hours. The temperature should be maintained < 35 °C (use a fan).
Quench: Dilute with water and EtOAc.
Extraction: Extract aqueous layer with EtOAc (3x). The cyclobutyl-pyrazole product is usually less polar than the acid starting material.
Purification: Flash chromatography.
Troubleshooting & Optimization:
Variable
Observation
Recommendation
Solvent
DMSO vs DMF
DMF generally gives cleaner profiles; DMSO can quench radicals.
O2 Presence
Reaction Stalled
Rigorous degassing is critical. O2 quenches the excited Ir state.
Sterics
Ortho-substituted Ar-Br
Yield drops ~40%. Increase Ni loading to 10 mol%.
Regioselectivity
Cis/Trans Ratio
Thermodynamic control usually favors the trans (equatorial) isomer (3:1 to >10:1).
References
Cyclobutane Bioisosteres & Properties
Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[3][4][5][6][7] Biomol. Chem. 17, 2839–2849.
Radical Decarboxylative Coupling (The "Baran/MacMillan" Logic)
Zuo, Z., et al. (2014).[8] "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science, 345(6195), 437-440.
Cyclobutane C-H Functionalization Context
Gutekunst, W. R., & Baran, P. S. (2011).[9][10] "C–H Functionalization Logic in Total Synthesis." Chem. Soc. Rev. 40, 1976–1991.
Minisci Reactions on Azoles
Proctor, R. S. J., & Lee, A. L. (2024).[5][11] "Direct C–H functionalisation of azoles via Minisci reactions." Chem. Soc. Rev.
Application Note: Microwave-Assisted Derivatization of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale In modern drug discovery, the p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold associated with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and neuroprotective activities[1][2]. Specifically, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a highly specialized building block. The strained cyclobutyl group induces torsional stress that increases reactivity at the pyrazole C4 position, while providing unique lipophilic interactions critical for target binding (such as cyclooxygenase-2 and acetylcholinesterase inhibition)[3].
However, derivatizing this sterically demanding carboxylic acid via conventional thermal heating often requires prolonged reaction times (3–20 hours), leading to thermal degradation, epimerization, and poor yields[4].
The Causality of Microwave-Assisted Organic Synthesis (MAOS):
To overcome these thermodynamic barriers, MAOS is employed. Unlike conventional convective heating, microwave irradiation relies on dielectric heating. Microwave energy directly couples with the dipole moments of polar molecules (such as the carboxylic acid moiety and polar aprotic solvents like DMF)[1]. This induces rapid molecular friction, resulting in instantaneous, localized superheating. According to the Arrhenius equation, this rapid energy transfer exponentially accelerates reaction rates, allowing sterically hindered amidation or esterification to reach completion in minutes while suppressing the formation of thermodynamic byproducts.
Workflow Visualization
The following diagram illustrates the logical progression of the MAOS high-throughput derivatization pipeline, highlighting the transition from reagent activation to final library generation.
Workflow for microwave-assisted amidation of pyrazole-5-carboxylic acid derivatives.
Quantitative Data: MAOS vs. Conventional Heating
The superiority of MAOS over conventional thermal reflux is evident when evaluating reaction metrics. The data below summarizes the amidation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid with a standard primary amine library.
Rapid kinetics prevent the hydrolysis of the active ester intermediate[1].
Purity (Crude)
< 70% (Multiple byproducts)
> 90% (Clean profile)
Short residence time minimizes thermal degradation and side-reactions[4].
Energy Efficiency
Low (Continuous reflux)
High (Pulsed irradiation)
Energy is transferred directly to the reactants, not the vessel walls.
Standard Operating Protocol: Microwave-Assisted Amidation
This protocol outlines a self-validating methodology for synthesizing amide derivatives from 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid. The use of HATU as a coupling agent is deliberate; it forms a highly reactive 7-azabenzotriazole active ester, which is essential for overcoming the steric hindrance imposed by the adjacent ethyl and cyclobutyl groups.
Materials Required:
Substrate: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: N/A, [M+H]⁺ at m/z 195.1)[3]
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature sensor and pressure monitoring.
Step-by-Step Methodology:
Step 1: Active Ester Formation (Pre-Activation)
Weigh 0.5 mmol (97.1 mg) of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid into a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.
Add 0.6 mmol of HATU, followed by 2.0 mL of anhydrous DMF.
Add 1.5 mmol of DIPEA dropwise.
Self-Validation Checkpoint: Stir at room temperature for 5 minutes. The solution should transition from colorless to a distinct pale yellow. This visual cue confirms the successful generation of the active O-(7-azabenzotriazol-1-yl) ester.
Step 2: Nucleophilic Addition
Add 0.6 mmol of the desired primary or secondary amine to the activated mixture.
Seal the vial with a Teflon-lined crimp cap to ensure pressure containment during irradiation.
Step 3: Microwave Irradiation
Place the vial in the microwave synthesizer cavity.
Apply the following optimized parameters:
Target Temperature: 80°C
Ramp Time: 2 minutes (Causality: A controlled ramp prevents sudden solvent outgassing and dangerous pressure spikes).
Hold Time: 10 minutes
Power Limit: 150 W (Dynamic power modulation will maintain 80°C).
Cooling: Enable compressed air cooling to 50°C immediately after the hold time. (Causality: Rapid quenching prevents product degradation).
Self-Validation Checkpoint: Monitor the real-time pressure curve on the synthesizer interface. The pressure should stabilize below 3 bar. A sudden spike indicates solvent decomposition, and the run should be aborted.
Step 4: Analytical Validation & Workup
Extract a 10 µL aliquot of the crude mixture, dilute with 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.
Self-Validation Checkpoint: Confirm the disappearance of the starting material peak at m/z 195.1[3]. The presence of the target[M+H]⁺ mass with a relative peak area >90% validates the reaction completion.
Dilute the remaining mixture with 15 mL of Ethyl Acetate, wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL) to remove DMF and HATU byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Technical Support Center: Optimizing Amide Coupling Reactions of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for improving the reaction yields of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid couplings. This resource is designed for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for improving the reaction yields of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid couplings. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their amide bond formation reactions involving this specific pyrazole derivative. Here, you will find practical, in-depth answers to common challenges, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is giving low yields. What are the most common initial factors to investigate?
A1: Low yields in amide coupling reactions often stem from a few key areas. Before delving into more complex troubleshooting, it's crucial to assess the following:
Purity of Starting Materials: Ensure both the carboxylic acid and the amine are of high purity. Impurities can interfere with the reaction.
Stoichiometry: While a 1:1 ratio of acid to amine is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material can often drive the reaction to completion.
Reaction Time and T[1]emperature: Amide couplings can vary in their required time and optimal temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the point of maximum conversion. Some reactions may benefit from cooling to 0°C to minimize side reactions, while others may require gentle heating.
Moisture Content: [2] Amide coupling reagents are often sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon).
Q2: I'm observing unreacted starting material even after an extended reaction time. What could be the issue?
A2: The persistence of starting materials suggests an issue with the activation of the carboxylic acid or the nucleophilicity of the amine. Consider these points:
Insufficient Activation: The chosen coupling reagent may not be potent enough for this specific substrate. Consider switching to a more powerful activating agent.
Base Incompatibility: The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts. An inappropriate base (either too weak or too strong) can hinder the reaction.
Steric Hindrance: The cyclobutyl group on the pyrazole ring or bulky substituents on your amine partner can sterically hinder the approach of the nucleophile. In such cases, a less bulky coupling reagent or higher reaction temperatures might be necessary.
Q3: My reaction is messy, with multiple side products. What are the likely culprits?
A3: Side product formation is a common challenge. The nature of the side products can provide clues to the underlying problem:
N-acylurea Formation: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The addition of additives[3] like HOBt or HOAt can suppress this side reaction.
Epimerization: If[4] your amine or carboxylic acid contains a chiral center, racemization or epimerization can occur, especially with over-activation or prolonged reaction times. Using additives and carefully controlling the base and temperature can mitigate this.
Side Reactions with[3] Coupling Reagents: Some coupling reagents can react with nucleophilic functional groups on your substrates. For example, HATU can sometimes modify the side chains of certain amino acids.
Troubleshooting Gu[2]ides
Guide 1: Addressing Low Reaction Yields
Low yields are a primary concern in amide bond formation. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: The isolated yield of the desired amide is consistently below expectations.
Troubleshooting Workflow:
Caption: General mechanism of amide bond formation.
References
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
University of Strathcl[5]yde. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
Royal Society of Chemi[6]stry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
Organic Synthesis. Ac[7]id-Amine Coupling using TBTU. [Link]
Gunda, G. K., & Gopina[4]th, P. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(39), 5384-5388. [Link]
Handa, S. (2022). Wate[8]r: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(1), 103-116. [Link]
AZoM. (2023, February [9]16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
Goode, D. R. Amide Wo[10]rkup - Biofilm Inhibitor Synthesis. [Link]
Reddit. (2025, Decembe[11]r 22). Side reactions with HBTU amide coupling? [r/Chempros]. [Link]
Reddit. (2022, March 2[12]4). amide coupling help. [r/Chempros]. [Link]
Çetinkaya, E. A., & Ç[13]avuşoğlu, T. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 804-809. [Link]
Singh, U., & Kumar, A.[14] (2021). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances, 11(58), 36691-36701. [Link]
Taylor & Francis Onlin[2]e. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. [Link]
Roughley, S. D., & Jor[15]dan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
ResearchGate. (2015, M[16]arch 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
YouTube. (2024, April [17]14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
Kanwal, I., Rasool, N.[18], Zaidi, S. H. M., Zakaria, Z. A., Bilal, M., Hashmi, M. A., ... & Shah, S. A. A. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]
MDPI. (2022). Synthes[19]is of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
ResearchGate. (2022). [3]Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
Royal Society of Chemi[20]stry. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery. [Link]
The Journal of Organic[21] Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. [Link]
HepatoChem. Amide cou[22]pling reaction in medicinal chemistry. Coupling reagents. [Link]
Growing Science. (2022[23]). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Encyclopedia.pub. (202[24]3, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]
Royal Society of Chemi[25]stry. (2013). A mild and efficient method for amide coupling. Organic & Biomolecular Chemistry. [Link]
E-RESEARCHCO. (2019). [26]Synthesis and Characterization of Process Related New Impurity in Ufiprazole. [Link]
MDPI. (2021). Qualita[27]tive Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. [Link]
Technical Support Center: Purification of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid and its Intermediates
Welcome to the technical support center for the synthesis and purification of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and its synthetic precursors. Pyrazole carboxylic acids are a vital class of heterocyclic compounds in medicinal chemistry.[1][2] However, their synthesis often presents unique purification challenges, from removing stubborn impurities to separating closely related isomers.
This document provides field-proven insights and step-by-step protocols in a direct question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems you may encounter during your experiments.
Q1: My final product, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, is an off-white solid with a broad melting point and multiple spots on TLC. How do I purify it effectively?
A broad melting point and multiple TLC spots are classic indicators of impurities. For a carboxylic acid like this, two highly effective methods are acid-base extraction and recrystallization. The choice depends on the nature of the impurities.
Strategy 1: Acid-Base Extraction
This is the preferred first-line approach if you suspect neutral or basic impurities, such as unreacted starting materials or non-acidic byproducts. The principle relies on the reversible conversion of your acidic product into its water-soluble salt, allowing for the removal of water-insoluble organic impurities.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
Basification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
Extraction: Shake the funnel vigorously, allowing the acidic product to react with the base and form its sodium salt, which will dissolve in the aqueous layer. Allow the layers to separate.
Separation & Wash: Drain the lower aqueous layer containing your product salt into a clean flask. Wash the remaining organic layer once more with the aqueous base to ensure complete extraction and combine the aqueous layers. Discard the organic layer, which contains the neutral/basic impurities.
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise until the solution becomes acidic (pH 2-3, check with pH paper).[3] Your purified carboxylic acid should precipitate out as a solid.
Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Strategy 2: Recrystallization
If the impurities are structurally similar and have acidic properties, making extraction ineffective, recrystallization is the better option. The key is finding a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
Solvent Screening: Test the solubility of your crude product in various solvents (see Table 1) on a small scale. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Ethanol/water or ethyl acetate/hexane are common solvent pairs for pyrazole derivatives.[4]
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid until it just dissolves.
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through fluted filter paper to remove them.
Crystallization: Allow the clear solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Q2: I'm struggling to separate my target pyrazole intermediate from a regioisomer using standard silica gel chromatography. The spots are almost on top of each other on the TLC plate. What can I do?
This is a very common and frustrating problem in pyrazole synthesis, especially when using unsymmetrical starting materials.[5][6] Regioisomers often have nearly identical polarities, making them difficult to resolve with standard chromatographic methods.[7]
Root Cause Analysis:
The formation of regioisomers occurs when a substituted hydrazine can react with an unsymmetrical 1,3-dicarbonyl compound at two different sites, leading to two different pyrazole products.[5]
Troubleshooting Workflow for Isomer Separation:
Detailed Steps:
Optimize Mobile Phase on TLC: Before running another column, systematically screen different solvent systems on TLC plates. If a hexane/ethyl acetate system fails, try a more polar combination like dichloromethane/methanol. The goal is to find a system where the difference in retention factor (ΔRf) between your two isomers is maximized.[7]
Adjust the Gradient: If you find a solvent system that shows some separation, use a very shallow gradient or even an isocratic (single solvent mixture) elution for your flash column. This gives the compounds more time to resolve on the stationary phase.[7]
Improve Loading Technique: Avoid overloading the column. For difficult separations, use a "dry loading" technique. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This creates a more concentrated starting band.
Switch Stationary Phase: If normal phase (silica) fails, the next logical step is to try reverse-phase HPLC. Using a C18 column with a mobile phase like acetonitrile/water (often with a small amount of formic acid or TFA) separates compounds based on hydrophobicity rather than polarity, which can often resolve stubborn isomers.[7]
Q3: My crude reaction mixture is a dark, highly colored oil. How should I approach the initial cleanup?
Dark colors, often yellow or red, are typically due to side reactions involving the hydrazine starting material or oxidation of intermediates.[5] An oily consistency indicates the presence of multiple components and the absence of a crystalline product. A multi-step cleanup is required.
Experimental Protocol: General Cleanup for Crude Oil
Aqueous Workup: Start by dissolving the oil in an organic solvent (e.g., ethyl acetate) and washing it with water and then brine. This will remove water-soluble inorganic byproducts.
Charcoal Treatment for Color Removal: After the initial wash, stir the organic solution with a small amount of activated charcoal (approx. 1-2% w/w) for 15-30 minutes.[5] The charcoal will adsorb many of the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite®.
Impurity Profiling: After concentrating the decolorized solution, run a TLC and, if possible, an NMR or LC-MS of the crude material. This will help you identify the major components (e.g., unreacted starting materials, isomers, product) and plan the next purification step.
Execute Primary Purification:
If purifying an intermediate ester: Proceed with flash column chromatography as outlined in Q2.
If purifying the final carboxylic acid: Proceed with the acid-base extraction protocol as described in Q1.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid?
The synthesis likely proceeds via the condensation of a cyclobutyl-containing 1,3-dicarbonyl precursor with ethyl hydrazine, followed by hydrolysis of an ester intermediate.[3][8] Based on this, you should anticipate the impurities listed in the table below.
Impurity Type
Origin
Identification
Recommended Removal Method
Regioisomer
Reaction of ethyl hydrazine at the wrong carbonyl of an unsymmetrical dicarbonyl precursor.[5]
NMR (duplicate sets of peaks), LC-MS (same mass, different retention time).
Optimized Flash Chromatography or Reverse-Phase HPLC.[7]
Unreacted Ethyl Hydrazine
Incomplete reaction or incorrect stoichiometry.[9]
Basic, water-soluble.
Acidic wash (e.g., 1 M HCl) during aqueous workup.[5]
Table 1: Common Impurities and Recommended Removal Methods.
Q2: How do I choose the right purification strategy: Recrystallization vs. Chromatography vs. Extraction?
The optimal strategy depends on the properties of your target compound and its impurities.
Use Acid-Base Extraction: When your target is the final carboxylic acid and the main impurities are neutral or basic. It is fast, scalable, and avoids costly silica gel.[5]
Use Column Chromatography: When you need to separate compounds with different polarities, such as unreacted starting materials from the product or, most critically, regioisomers. It is the most powerful tool for resolving complex mixtures.[7][10]
Use Recrystallization: When your product is a solid and you need to achieve high purity by removing small amounts of closely related impurities. It is often the final polishing step after an initial purification by extraction or chromatography.
Q3: My pyrazole compound seems to be sticking to the silica gel column, resulting in poor recovery. Why is this happening and how can I prevent it?
The nitrogen atoms in the pyrazole ring can be basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can cause significant peak tailing and irreversible adsorption, leading to low recovery.
Solutions:
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (TEA) (typically 0.5-1%) to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, "deactivating" it and allowing your basic compound to elute more cleanly.[4][11]
Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina, or switch to a reverse-phase C18 column where this type of interaction is not an issue.[4]
Q4: What is a good starting point for developing a recrystallization procedure for my pyrazole carboxylic acid?
A systematic approach is best. Start by testing single solvents from different chemical classes. Place ~20-30 mg of your crude material into separate test tubes and add a small amount (0.5 mL) of each solvent.
Solvent Class
Examples
Observation & Interpretation
Alcohols
Methanol, Ethanol, Isopropanol
Often dissolve pyrazoles well when hot. Good candidates for single-solvent or paired-solvent (with water) recrystallization.[4]
Esters
Ethyl Acetate
A moderately polar solvent that is an excellent choice for many organic compounds.[4]
Ketones
Acetone
Tends to be a very strong solvent; may be better as the "soluble" component in a solvent pair.
Hydrocarbons
Hexane, Heptane
Non-polar. Your product is likely insoluble. Use as an "anti-solvent" to induce crystallization from a more polar solvent.
Water
Deionized Water
As a carboxylic acid, your product will have low solubility in neutral water.[8] Excellent as an anti-solvent when paired with a water-miscible solvent like ethanol.
Table 2: Solvent Selection Guide for Recrystallization.
Procedure:
If the compound dissolves at room temperature, the solvent is too strong.
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates when cooled, you have found a good single solvent.
If it is insoluble even when hot, the solvent is too weak.
If it is soluble at room temp, try adding a weaker "anti-solvent" (like hexane to an ethyl acetate solution) dropwise until turbidity appears, then heat to redissolve and cool slowly.
By methodically applying these troubleshooting guides and purification principles, you can effectively overcome the common challenges associated with the purification of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid and its intermediates, leading to a final product of high purity.
References
BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
Pund, M. H., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
Beletskaya, I. P., et al. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar.
Lin, Y., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
Taslimi, P., et al. (2008, October 20). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.
Gümüş, F. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
Meißner, R., et al. (2011). Method for purifying pyrazoles. Google Patents.
Gümüş, F. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
Zaib, S., et al. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
Dar, A. M., & Shamsuzzaman. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris.
Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark.
Scherer, A., et al. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents.
Technical Support Center: Recrystallization of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
[1][2] Topic: Optimization of Recrystallization Solvents & Purification Protocols Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2][...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Topic: Optimization of Recrystallization Solvents & Purification Protocols
Content Type: Technical Troubleshooting Guide & FAQ
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2][3]
Introduction: The Molecule & The Challenge
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a critical scaffold in the synthesis of bioactive compounds, often serving as a core for COX-2 inhibitors or agrochemical agents.[1][2][3]
Why this purification is difficult:
Regioisomer Contamination: The cyclization of 1-cyclobutylbutane-1,3-dione derivatives with ethyl hydrazine often yields a mixture of the desired 1-ethyl-3-cyclobutyl isomer and the unwanted 1-ethyl-5-cyclobutyl isomer.[1][2][3] These isomers have similar polarities, making chromatographic separation inefficient.[1][3]
Oiling Out: The cyclobutyl group adds significant lipophilicity, while the carboxylic acid provides a hydrogen-bonding handle.[1][2][3] This "amphiphilic" nature often leads to the product "oiling out" (phase separating as a liquid) rather than crystallizing, especially in aqueous mixtures.[2]
Solubility Profile: The molecule behaves as a typical heteroaromatic acid—soluble in polar organics (alcohols, DMSO) but sparingly soluble in water and non-polar hydrocarbons.[1][2][3]
Solvent Selection Guide
Primary Solvent Systems (Recommended)
Based on structural analogues (e.g., 1-methyl-3-propyl-pyrazole-5-carboxylic acid) and general pyrazole chemistry, the following solvent systems are validated for this class of compounds.
System
Composition
Application
Mechanism
Solvent A
Ethanol / Water (9:1 to 7:3 v/v)
General Purity Enhancement
Exploits the steep solubility curve of the acid in hot ethanol vs. cold aqueous ethanol.[1][2][3] Best for removing inorganic salts and trace starting materials.[1][2][3]
Solvent B
Ethyl Acetate / Heptane (1:2 v/v)
Regioisomer Enrichment
The 1,3-isomer often packs better than the 1,5-isomer.[1][2][3] Slow cooling in this non-polar environment encourages the thermodynamically stable crystal form.[1][3]
Solvent C
Methanol / Ethyl Acetate (1:1 v/v)
High-Throughput / Scale-up
Used when "oiling out" is observed in aqueous systems.[1][2][3][4] The absence of water prevents the formation of an emulsion/oil phase.
Troubleshooting & FAQs
Q1: I am seeing "oiling out" instead of crystal formation. How do I fix this?
Diagnosis: Oiling out occurs when the temperature of the solution drops below the phase separation limit (binodal curve) before it hits the solubility limit (spinodal curve), or when the melting point of the solvated solid is depressed below the boiling point of the solvent.[2][3]
Corrective Protocol:
Switch to System C (MeOH/EtOAc): Water is often the culprit in oiling out for lipophilic acids.[1][2][3] Removing it stabilizes the solution.[1][3]
Seeding: You must seed the solution at the cloud point.[1][2][3] If you lack seeds, scratch the glass surface or use a "seed" obtained from a small-scale evaporation.[1][3]
The "Reheat" Method: If oil forms, reheat until clear.[1][2][3] Add 5-10% more of the good solvent (e.g., Ethanol) to shift the composition away from the immiscibility region, then cool very slowly (1°C/min).[1][2][3]
Q2: My NMR shows 5-10% of the wrong regioisomer (1-ethyl-5-cyclobutyl). Can recrystallization remove it?
Answer: Yes, but it requires a specific approach.
Regioisomers often form solid solutions.[1][2][3] To break this:
Perform an Acid-Base "Crash": Dissolve the crude solid in 1M NaOH (forms the sodium salt).[1][2][3] Extract with Dichloromethane (DCM) to remove neutral impurities (unreacted esters).[2][3]
Precipitate: Acidify the aqueous layer slowly with 1M HCl to pH 3-4. Collect the solid.
Recrystallize: Use Solvent B (EtOAc/Heptane) . The 1,3-isomer (target) typically has a higher melting point and lower solubility in heptane than the 1,5-isomer.[1][2] Reflux in minimal EtOAc, then add hot Heptane until turbid. Cool slowly.
Q3: The crystals are colored (yellow/brown). How do I remove this?
Answer: Color usually indicates oxidation byproducts (from hydrazine or phenols).[1][2][3]
Do NOT use charcoal in the final crystallization if yield is critical (charcoal adsorbs pyrazoles).[1][2][3]
Solution: Perform a "pre-wash" of the crude solid with cold Toluene .[1][2][3] The colored impurities are often highly soluble in toluene, while the carboxylic acid is not. Filter the solid, then recrystallize.
Step-by-Step Recrystallization Protocol
Objective: Purification of 50g Crude 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Step 1: Dissolution
Place 50g crude solid in a 500mL round-bottom flask.
Add 150 mL Ethanol (95%) .
Heat to reflux (approx. 78°C).[1][2][3] The solution should be clear. If not, add Ethanol in 10mL increments.[1][3] Do not exceed 250mL total volume.
Step 2: Anti-Solvent Addition
While maintaining reflux, add Water dropwise via an addition funnel.[1][2][3]
Stop immediately when a persistent turbidity (cloudiness) is observed.[1][2][3]
Add 5 mL of pure Ethanol to clear the turbidity (this ensures you are slightly undersaturated).[1][2][3]
Step 3: Controlled Cooling
Remove heat source.[1][2][3] Let the flask cool to room temperature on a cork ring (insulation prevents thermal shock).[2]
Critical Step: When the temperature reaches ~45°C, add seed crystals if available.
Once at room temperature (20-25°C), move to an ice bath (0-4°C) for 2 hours.[1][2]
Step 4: Isolation
Filter the white needles using a Büchner funnel.[1][3]
Wash the cake with cold Ethanol/Water (1:1 mixture, 50mL).
Dry in a vacuum oven at 45°C for 12 hours.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for solvent selection based on impurity profile and physical behavior.
Caption: Decision tree for solvent selection and troubleshooting based on impurity profile and crystallization behavior.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules, 2018. [2]
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Organic Chemistry Portal, Synlett 2008.[1][2][3]
Minimizing side reactions during pyrazole carboxylic acid activation
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10] Why this chemistry fails: Pyrazole carboxylic acids present a unique "perfect storm" for coupling failures. The electron-rich nature of the pyrazole...
Why this chemistry fails:
Pyrazole carboxylic acids present a unique "perfect storm" for coupling failures. The electron-rich nature of the pyrazole ring reduces the electrophilicity of the activated carbonyl, while the adjacent ring nitrogens (N1/N2) act as internal nucleophiles or bases. Furthermore, 1,3,5-substituted pyrazoles often suffer from severe steric shielding of the carboxylic acid.
The Consequence:
Standard protocols (EDC/HOBt or simple HATU) often lead to stalled reactions, allowing competitive pathways to dominate. The three most critical side reactions are:
Regioselective N-Acylation: The pyrazole N1 attacks the activated ester, forming an unreactive N-acyl pyrazole dimer.
N-Acyl Urea Formation: In slow reactions (due to sterics), the O-acylisourea intermediate rearranges irreversibly.
Guanidinium Capping: When using uronium reagents (HATU/HBTU) with hindered amines, the amine reacts with the coupling reagent itself rather than the activated acid.
Diagnostic & Troubleshooting Modules
Module A: The Reaction Stalled (Steric Hindrance)
Symptom: LCMS shows unreacted acid and amine after 4 hours.
Root Cause: The 1,3,5-substitution pattern creates a "steric wall," preventing the amine from attacking the active ester.
The Fix: Switch to T3P (Propylphosphonic Anhydride) or Ghosez’s Reagent .
Why T3P?
T3P forms a mixed anhydride that is less sterically demanding than the bulky OBt/OAt active esters formed by HATU. It also acts as a water scavenger, driving the equilibrium toward the amide.
Protocol 1: High-Steric T3P Coupling
Dissolve Pyrazole-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (do not use DMF if possible; T3P works best in non-polar solvents).
Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine). Avoid TEA/DIPEA if possible as they can induce epimerization of the amine partner.
Allow to warm to RT. If conversion is <50% after 2h, heat to 50 °C (T3P is thermally stable).
Workup: Wash with water/bicarb. T3P byproducts are water-soluble.
Module B: The "Wrong Mass" (Guanidinium Capping)
Symptom: LCMS shows a peak with Mass = [Amine + 99 Da] (for HATU).
Root Cause: The reaction between the amine and the activated acid is too slow. The amine attacks the central carbon of the HATU reagent instead.
The Fix:
Pre-activation is critical: Allow the Acid + HATU + Base to stir for 15 minutes before adding the amine. This ensures the acid is fully converted to the -OAt ester.
Switch Reagent: If capping persists, switch to a phosphonium salt (PyBOP ) which does not suffer from this specific side reaction, or use the Acid Chloride method.
Module C: Regioselectivity (N-Acylation of Pyrazole)
Symptom: Formation of a dimer (Pyrazole-CO-Pyrazole) or low yield.
Root Cause: The pyrazole N-H is acidic. If left unprotected, it competes with the external amine.
The Fix:
Protection: Ideally, use an N-protected pyrazole (SEM, THP, or Boc).
One-Pot Protection: If starting with NH-pyrazole, add 1.0 equiv of TMSCl before adding the coupling reagent to transiently protect the N1 position.
Decision Matrix & Workflow
Use the following logic flow to select the optimal activation strategy.
Caption: Figure 1. Reagent selection decision tree based on steric hindrance and substrate stability.
Frequently Asked Questions (FAQs)
Q1: I am using EDC/NHS, but I see a byproduct that matches the mass of the N-acyl urea. How do I prevent this?A: This is the "Rearrangement Trap." It happens when the amine is slow to attack the O-acylisourea.
Immediate Fix: Switch to EDC/HOAt (HOAt is superior to HOBt for sterically hindered acids due to the pyridine nitrogen lone pair assisting the incoming amine).
Better Fix: Abandon carbodiimides. Use T3P (see Protocol 1). T3P does not form N-acyl ureas.
Q2: Can I use Thionyl Chloride (SOCl2) to make the acid chloride?A: Proceed with caution. SOCl2 generates HCl gas and leaves acidic traces. Since pyrazoles are basic, they will form hydrochloride salts which are often insoluble in DCM or THF, making the subsequent acylation heterogeneous and sluggish.
Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM. This allows for milder generation at 0 °C. If the substrate is acid-labile, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions.
Q3: My amine is chiral. Will these conditions cause racemization?A: The pyrazole acid itself is usually achiral (unless the side chain is chiral). However, activating the acid can racemize the incoming chiral amine if the reaction pH is too high or if oxazolone formation occurs.
Safest Reagent:T3P is widely regarded as the lowest-epimerization reagent available for amide coupling [1].
Base Choice: Use weak bases like NMM (N-methylmorpholine) or Collidine instead of TEA/DIPEA.
Visualizing the Failure Mode: N-Acyl Urea Formation
Understanding why EDC fails helps justify the switch to T3P.
Caption: Figure 2. Kinetic competition between productive amidation and the irreversible N-acyl urea rearrangement.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides.[2] Angewandte Chemie International Edition, 8(6), 454-455.
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.
Technical Support Center: Stability of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid in Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid. Here, we address potential stability issues under acidic conditions, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
This section is dedicated to identifying and resolving specific issues you may encounter during your work with 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid in acidic environments.
Issue 1: Unexpectedly Low Yield or Complete Loss of Starting Material After Acidic Workup
Scenario: You've performed a reaction or purification step involving an acidic wash (e.g., with HCl), and subsequent analysis (HPLC, NMR) shows a significantly lower amount of your target compound than expected, or it's entirely absent.
Potential Cause: The pyrazole ring system, while generally aromatic and relatively stable, can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures. The carboxylic acid functional group itself is generally stable to hydrolysis under acidic conditions. However, the combination of the pyrazole core and its substituents may influence its overall stability.
Troubleshooting Workflow:
Re-evaluate the Acidity and Temperature:
Causality: Strong acids and high temperatures can provide sufficient energy to overcome the activation barrier for ring-opening or other degradation pathways.
Action: If possible, use a milder acid (e.g., dilute acetic acid instead of concentrated HCl) or perform the wash at a lower temperature (e.g., on an ice bath).
Analyze the Aqueous Layer:
Causality: If the compound has degraded, the byproducts may be more polar and reside in the aqueous phase.
Action: Neutralize a sample of the aqueous layer and extract it with a broad-range solvent like ethyl acetate. Concentrate the extract and analyze it by LC-MS or TLC to look for potential degradation products.
Perform a Controlled Stability Study:
Causality: To confirm if degradation is the root cause, a systematic study is necessary.
Action: Follow the "Protocol 1: Forced Degradation Study in Acidic Conditions" outlined below to quantify the stability of your compound under the specific conditions you used.
Issue 2: Appearance of New, Unidentified Peaks in HPLC Chromatogram After Acidic Treatment
Scenario: Your HPLC analysis of a sample of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid that has been exposed to acid shows one or more new peaks, indicating the formation of impurities.
Potential Cause: These new peaks are likely degradation products. While pyrazoles are generally stable, potential degradation pathways under acidic stress can include hydrolysis of substituents or, less commonly, cleavage of the pyrazole ring itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unidentified HPLC peaks.
Characterize the Impurities:
Action: Use a mass spectrometer detector coupled with your HPLC (LC-MS) to determine the molecular weights of the new peaks. This is the first and most critical step in identifying the degradation products.
Hypothesize Degradation Pathways:
Causality: Based on the molecular weights, you can propose potential degradation mechanisms. For instance, a loss of 28 Da could suggest the cleavage of the ethyl group, while the addition of 18 Da might indicate a hydration reaction. While less common for pyrazoles, ring-opening is a possibility under harsh conditions.
Action: Compare the observed molecular weights with potential structures.
Optimize the Analytical Method:
Causality: A well-resolved chromatogram is essential for accurate quantification.
Action: Adjust the gradient, mobile phase composition, or column temperature of your HPLC method to ensure baseline separation of the parent compound and all new peaks. A photodiode array (PDA) detector can help assess peak purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pyrazole carboxylic acids in acidic media?
A1: While the pyrazole ring is generally stable, forced degradation studies on similar heterocyclic systems suggest that under harsh acidic conditions (e.g., strong acid, elevated temperature), the primary concern would be potential ring-opening or reactions involving the substituents.[2][3] For 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, the carboxylic acid group itself is stable against hydrolysis in acid.[4] The N-ethyl and C-cyclobutyl groups are also generally stable. Therefore, significant degradation would likely require conditions severe enough to compromise the integrity of the pyrazole ring itself.
Q2: How can I design a robust stability study for this compound?
A2: A forced degradation study is the standard approach to assess the intrinsic stability of a molecule.[5] This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter.[6] For acidic stability, this would involve incubation in an acidic solution at a controlled temperature. See "Protocol 1" below for a detailed methodology. The goal is to achieve a target degradation of 5-20%.[5]
Q3: What are the recommended storage conditions for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid to ensure its long-term stability?
A3: To minimize degradation over time, the compound should be stored in a cool, dry place, protected from light.[1] For long-term storage, keeping it in a tightly sealed container at 2-8°C or frozen at -20°C, preferably under an inert atmosphere like argon or nitrogen, is recommended.[1]
Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard.[7][8] This type of method can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity over time. A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier like formic or trifluoroacetic acid.[9][10][11]
Quantitative Data Summary
While specific degradation kinetics for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid are not extensively published, the following table provides illustrative data based on typical forced degradation studies for similar heterocyclic compounds. This data demonstrates the expected trend of increased degradation with harsher conditions.
Condition
Temperature (°C)
Time (hours)
% Degradation (Illustrative)
0.1 N HCl
40
24
< 5%
0.1 N HCl
80
24
10-15%
1 N HCl
80
24
> 30%
This is hypothetical data to illustrate expected trends and should be confirmed by experimentation.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To quantitatively assess the stability of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid under defined acidic stress.
0.1 N and 1 N Sodium Hydroxide (NaOH) for neutralization
Volumetric flasks, pipettes, and vials
Thermostatically controlled water bath or oven
Validated stability-indicating HPLC method
Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
Initiation of Degradation: In separate reaction vials, add a specific volume of the stock solution to a pre-heated acidic medium (e.g., 0.1 N HCl). A typical starting point is a final concentration of 100 µg/mL.
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C). Prepare a "time zero" sample by immediately quenching the reaction as described in the next step.
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24 hours).
Quenching: Immediately neutralize the reaction in the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation process. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
Analysis: Analyze the "time zero" and all subsequent time point samples using a validated stability-indicating HPLC method.
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the "time zero" sample. Identify any new peaks using LC-MS.
References
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Physics & Maths Tutor. Notes - 18 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. Retrieved from [Link]
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
ResearchGate. General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Retrieved from [Link]
JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
PubMed. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
MDPI. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Retrieved from [Link]
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
Semantic Scholar. (2014, September 27). [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]
MDPI. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
RSC Publishing. (2025, July 16). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. Retrieved from [Link]
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Amide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole amide synthesis. As a Senior Application Scientist, I understand that achieving high conversion...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole amide synthesis. As a Senior Application Scientist, I understand that achieving high conversion rates is crucial for the successful progression of your research and development projects. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole amide synthesis, and what are the critical control points?
The most common and versatile method for synthesizing pyrazole amides is through the coupling of a pyrazole carboxylic acid and an amine. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1]
The general mechanism involves two key steps:
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species. This can be an acid chloride, a mixed anhydride, or an active ester.[1][2] This step is critical as incomplete activation is a primary cause of low conversion.
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group and forming the stable amide bond.
Critical Control Points:
Purity of Starting Materials: Impurities in either the pyrazole carboxylic acid or the amine can lead to unwanted side reactions and reduce yields.[3] Ensure your starting materials are of high purity, ideally >98%.[3]
Stoichiometry: Precise control over the molar ratios of reactants is essential. While a 1:1 stoichiometry is theoretical, a slight excess of the amine (1.1-1.2 equivalents) is sometimes used to drive the reaction to completion.[4]
Reaction Conditions: Temperature, solvent, and the choice of coupling reagents and bases all play a significant role in the reaction's success.[3]
Troubleshooting Common Issues
Issue 1: Low or No Product Formation
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a large amount of unreacted starting materials.
1. Inefficient Carboxylic Acid Activation:
Explanation: The energy barrier for the direct reaction between a carboxylic acid and an amine is high. Coupling reagents are used to lower this barrier by creating a more electrophilic carbonyl carbon. If the activation step is inefficient, the amine will not react, or will react very slowly.
Troubleshooting Steps:
Choice of Coupling Reagent: The selection of the coupling reagent is paramount. For standard pyrazole amide synthesis, a variety of reagents are available, each with its own advantages and disadvantages.
Carbodiimides (EDC, DCC): These are widely used due to their relatively low cost and effectiveness.[2] However, DCC can form a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[5] EDC, being water-soluble, allows for easier purification via aqueous workup.[5]
Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more reactive and lead to faster reaction times with less racemization, but are also more expensive.[2][5] HATU is often preferred for sterically hindered substrates or less nucleophilic amines.[6]
Phosphonium Salts (PyBOP): Similar to uronium salts, these are highly efficient but can be more sensitive to moisture.[7]
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimides.[5][8] These additives act as catalysts by forming a more reactive active ester intermediate, which then reacts with the amine. This two-step process can significantly improve yields and reduce side reactions.[8]
Coupling Reagent Class
Examples
Common Additives
Key Considerations
Carbodiimides
EDC, DCC
HOBt, HOAt
Cost-effective; DCC can lead to purification challenges with its urea byproduct.[5]
Uronium/Aminium Salts
HATU, HBTU, COMU
None typically required
High reactivity, faster reactions, less racemization; higher cost.[2][5][9]
Phosphonium Salts
PyBOP, PyAOP
None typically required
Very effective, especially for challenging couplings; can be moisture-sensitive.[5][7]
Protocol: Optimizing Carboxylic Acid Activation
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).[3]
Cool the mixture to 0 °C in an ice bath.
Add the coupling reagent (e.g., EDC, 1.2 equiv) portion-wise and stir the mixture at 0 °C for 30-60 minutes. This pre-activation step is crucial for forming the active ester.
Add the amine (1.1 equiv) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
2. Inappropriate Solvent Choice:
Explanation: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for amide coupling reactions as they can stabilize charged intermediates formed during the reaction.[2]
Troubleshooting Steps:
Solvent Screening: If you are experiencing low conversion, consider screening alternative solvents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices, but greener alternatives like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective in many cases.[10] For some oxidative amidation approaches, THF can be an excellent choice.[11][12]
Solubility Check: Before starting the reaction, ensure that both your pyrazole carboxylic acid and amine are soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and slow reaction rates.
Solvent
Polarity
Boiling Point (°C)
Notes
Dichloromethane (DCM)
Polar Aprotic
39.6
Good general-purpose solvent, but has environmental and safety concerns.[2]
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
Excellent solubilizing power, but high boiling point can make removal difficult.[2]
Tetrahydrofuran (THF)
Polar Aprotic
66
A good alternative to DCM and DMF, especially for certain oxidative amidations.[11][12]
Ethyl Acetate (EtOAc)
Moderately Polar
77.1
A greener alternative that can be effective for many coupling reactions.
2-Methyltetrahydrofuran (2-MeTHF)
Moderately Polar
80
Another environmentally friendly option with good performance.
3. Steric Hindrance:
Explanation: If either the pyrazole carboxylic acid or the amine has bulky substituents near the reacting centers, this can sterically hinder the approach of the nucleophile to the activated carbonyl, slowing down the reaction.[13]
Troubleshooting Steps:
Change Coupling Reagent: For sterically demanding substrates, more powerful coupling reagents like HATU or COMU are often more effective.[6][9]
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.[3]
Prolong Reaction Time: Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress over an extended period (e.g., 48-72 hours).
Issue 2: Formation of Significant Byproducts
Your reaction is proceeding, but you are observing the formation of one or more significant byproducts, which complicates purification and lowers the yield of your desired pyrazole amide.
1. Side Reactions of the Coupling Reagent:
Explanation: Some coupling reagents can participate in side reactions. For example, with carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The use of HOBt or HOAt helps to suppress this side reaction by rapidly trapping the O-acylisourea to form the more stable active ester.[7]
Troubleshooting Steps:
Always use an additive with carbodiimides: As a best practice, always include HOBt or HOAt when using EDC or DCC.[8]
Control Stoichiometry: Using a large excess of the coupling reagent can increase the likelihood of side reactions. Stick to a modest excess (1.1-1.5 equivalents).
2. Epimerization/Racemization:
Explanation: If your pyrazole carboxylic acid or amine contains a chiral center, particularly at the α-carbon, there is a risk of epimerization or racemization under the reaction conditions, especially with prolonged exposure to base or high temperatures.
Troubleshooting Steps:
Use Low-Racemization Coupling Reagents: Uronium/aminium salts like HATU and HBTU are known to minimize racemization.[5]
Control Basicity: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, more nucleophilic bases like triethylamine (TEA).[6] The amount of base should also be carefully controlled.
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize racemization.
3. Competing N-H Reactivity in the Pyrazole Ring:
Explanation: If the pyrazole ring itself has an unprotected N-H group, it can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of undesired dimers or polymers.[14] The lone pair of electrons on the pyrazole nitrogen can also participate in resonance, making the exocyclic amine less nucleophilic.[13]
Troubleshooting Steps:
N-Protection of the Pyrazole: If you suspect this is an issue, consider protecting the pyrazole N-H group with a suitable protecting group (e.g., Boc, Trityl) before the coupling reaction. The protecting group can be removed in a subsequent step.
Visualizing the Workflow
General Pyrazole Amide Synthesis Workflow
Caption: A typical experimental workflow for pyrazole amide synthesis.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting low conversion rates.
Concluding Remarks
Successfully troubleshooting low conversion rates in pyrazole amide synthesis requires a systematic and logical approach. By understanding the underlying reaction mechanism and the key parameters that influence its outcome, you can effectively diagnose and resolve common issues. Always begin by ensuring the purity of your starting materials and then systematically evaluate your choice of coupling reagents, additives, solvents, and reaction conditions. This guide provides a framework for that process, grounded in established chemical principles and best practices.
References
Dunn, P. J., et al. (2021). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. [Link]
Sharma, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 287-299. [Link]
BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
Sharma, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. [Link]
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]
Fichez, J., Busca, P., & Prestat, G. (n.d.).
Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]
Guezguez, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. [Link]
Li, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(39), 11579–11590. [Link]
Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Center for Biotechnology Information. [Link]
Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]
Cilibrizzi, A., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.).
White Rose Research Online. (n.d.). Synthesis of aminopyrazoles from sydnones and ynamides. [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Link]
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]
National Center for Biotechnology Information. (n.d.). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). [Link]
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900. [Link]
ResearchGate. (2021, October 26). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. [Link]
National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
Technical Support Center: HPLC Separation of Cyclobutyl Pyrazole Impurities
Welcome to the Advanced Chromatography Support Portal. Cyclobutyl pyrazole motifs are foundational to modern targeted therapies, particularly Janus kinase (JAK) inhibitors like Baricitinib and Abrocitinib.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Portal. Cyclobutyl pyrazole motifs are foundational to modern targeted therapies, particularly Janus kinase (JAK) inhibitors like Baricitinib and Abrocitinib. However, the chromatographic resolution of their related substances—such as positional isomers, lactone degradants, and dimers—presents significant analytical challenges.
As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the thermodynamic and chemical causality behind peak distortion and co-elution, providing you with self-validating protocols to ensure absolute scientific integrity in your method development.
Part 1: Diagnostic FAQs & Causality-Driven Troubleshooting
Q1: Why do cyclobutyl pyrazole peaks exhibit severe tailing, and how can I mechanistically eliminate it?
The Causality: Peak tailing in pyrazole-containing Active Pharmaceutical Ingredients (APIs) is rarely a column-packing issue; it is a thermodynamic ion-exchange phenomenon. Pyrazoles contain basic nitrogen atoms with a pKa typically ranging from 2.5 to 3.0. On standard silica-based stationary phases, residual surface silanols (pKa ~4.5) become deprotonated and negatively charged at neutral pH. The basic pyrazole nitrogen interacts strongly with these localized negative charges, causing secondary retention mechanisms that manifest as asymmetric tailing.
The Solution: You must neutralize the stationary phase. Employ a mobile phase buffer at a pH significantly below the silanol pKa (e.g., pH 2.5–3.25 using formic acid or phosphoric acid)[1]. Alternatively, utilize columns engineered with low silanol activity (e.g., Newcrom R1) or hybrid organic-inorganic particle technologies (e.g., XBridge Premier BEH C18) which physically shield the silica backbone[1][2].
Q2: What is the optimal strategy for resolving closely eluting N1 vs. N2 alkylation isomers?
The Causality: Positional isomers (such as N1 vs. N2 alkylation on the pyrazole ring) possess identical molecular weights and nearly indistinguishable hydrophobicities. Standard C18 partitioning will often fail to resolve them. Their separation relies entirely on subtle differences in molecular shape and dipole moment.
The Solution: Shift the selectivity by altering the hydrogen-bonding dynamics of the mobile phase. Instead of a binary gradient, implement a ternary gradient utilizing a Methanol/Acetonitrile blend. Methanol acts as a hydrogen-bond donor/acceptor, interacting differently with the positional isomers compared to the aprotic Acetonitrile. For example, Abrocitinib isomers are successfully resolved (Rs > 1.5) using an ACE Ultra Core Super C18 column with a ternary gradient of Methanol, Acetonitrile, and Ammonium Formate (pH 3.25)[3][4].
Q3: How do I handle complex forced degradation products like lactones and dimers?
The Causality: Under stress conditions (particularly alkaline hydrolysis or oxidative stress), the cyclobutyl and pyrrolo-pyrimidine moieties of these APIs are susceptible to C-C bond cleavage. This results in highly polar lactone impurities (e.g., BCL) and highly lipophilic dimer impurities (e.g., BCD)[5][6].
The Solution: A stability-indicating method must accommodate a massive polarity range. You must use a comprehensive gradient profile (e.g., 5% to 90% organic modifier over 30+ minutes) and a robust stationary phase like an Epic C-18 or XBridge Premier column to ensure the polar lactones do not elute in the void volume, while the dimers do not carry over into subsequent injections[2][5][7].
Part 2: Logical Workflow Visualization
The following decision tree outlines the logical progression for diagnosing and optimizing cyclobutyl pyrazole separations.
Workflow for troubleshooting cyclobutyl pyrazole HPLC separations.
Part 3: Self-Validating Experimental Protocol
Protocol: Stability-Indicating HPLC Method Development for Cyclobutyl Pyrazoles
This protocol is designed as a self-validating system; if the system suitability criteria in Step 4 are not met, the method flags itself for re-optimization before sample analysis proceeds. It is synthesized from validated approaches for Baricitinib and Abrocitinib[2][3][4].
Step 1: Forced Degradation Sample Preparation (The Stress Test)
Prepare a 1 mg/mL stock solution of the API in a 50:50 (v/v) Acetonitrile:Water diluent.
Alkaline Stress: Transfer 1 mL of stock, add 100 µL of 1 N NaOH, and heat at 70 °C for 24 hours to induce C-C bond cleavage and lactone formation[2][6].
Acidic Stress: Transfer 1 mL of stock, add 100 µL of 1 N HCl, and heat at 70 °C for 24 hours[2].
Neutralize both samples (add HCl to the base sample, NaOH to the acid sample) and combine them to create a unified degradation system for method development.
Step 2: Chromatographic Setup
Stationary Phase: Install a high-efficiency, hybrid-silica C18 column (e.g., Waters XBridge Premier BEH C18 or ACE Ultra Core Super C18, 150 x 4.6 mm, 3.5 µm) to minimize silanol interactions[2][3]. Maintain column oven at 30 °C.
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate. Adjust the pH strictly to 3.25 using Formic Acid. Causality: This pH ensures the pyrazole nitrogen is fully protonated while suppressing silanol ionization[4].
Mobile Phase B (Organic): Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Methanol.
Step 3: Gradient Elution Profile
Program the pump to deliver a flow rate of 1.0 mL/min with the following gradient to ensure elution of both polar lactones and lipophilic dimers[7]:
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar degradants)
2.0 - 25.0 min: Linear ramp from 5% B to 90% B
25.0 - 30.0 min: 90% B (Column wash for dimer impurities)
30.1 - 38.0 min: 5% B (Re-equilibration)
Step 4: Detection & System Suitability (Self-Validation Checkpoint)
Set the Photodiode Array (PDA) or UV detector to 260 nm (optimal for the pyrrolo-pyrimidine chromophore)[5][7].
Inject 10 µL of the unified degradation sample.
Validation Gates: The run is only considered valid if the software calculates:
Tailing Factor (Tf): ≤ 1.5 for the main API peak. (If > 1.5, verify buffer pH).
Resolution (Rs): ≥ 1.5 between the API and the closest eluting positional isomer or impurity[4].
Theoretical Plates (N): > 3000 for the main peak[4].
Part 4: Quantitative Data & Selection Guides
Table 1: Common Cyclobutyl Pyrazole Impurities & Optimal HPLC Conditions
Data synthesized from literature characterizing Baricitinib and Abrocitinib related substances[3][5][6].
Impurity Type
Example Compound
Structural Mechanism
Optimal Column Chemistry
Recommended Mobile Phase Strategy
Lactone Degradant
Baricitinib BCL Impurity
C-C bond cleavage via alkaline hydrolysis
Hybrid BEH C18
Start gradient at 5% Organic (Highly polar)
Dimer Impurity
Baricitinib BCD Impurity
Oxidative/Alkaline coupling
Epic C-18 / XBridge C18
Extend gradient to 90% Organic (Highly lipophilic)
Positional Isomer
Abrocitinib N-Isomers
N1 vs N2 alkylation during synthesis
Polar-Embedded C18
Ternary blend (MeOH/ACN) to alter dipole interactions
Hydroxymethyl
Baricitinib BHM Impurity
Oxidation of the pyrimidine ring
Core-Shell C18
pH 3.25 Ammonium Formate buffer
Table 2: Mobile Phase Buffer Selection Guide for Pyrazoles
Buffer System
Effective pH Range
MS Compatible?
Mechanism of Action for Pyrazoles
Ammonium Formate + Formic Acid
2.8 – 3.8
Yes (Excellent)
Protonates silanols; volatile for LC-MS/MS characterization of unknowns.
Phosphoric Acid
2.0 – 3.0
No
Strong ion-pairing effect; excellent for UV-only routine QA/QC methods.
Ammonium Bicarbonate
7.8 – 8.8
Yes
Used only with hybrid columns (e.g., BEH) to analyze APIs in their free-base form.
References
SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." SIELC Technologies. Available at: [Link]
ACS Omega. "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities." ACS Publications. Available at: [Link]
Acta Chromatographica. "Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry." AKJournals. Available at:[Link]
PMC. "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities." National Institutes of Health. Available at: [Link]
Informatics Journals. "LC and LC-MS/MS Studies for Identification and Characterisation of Related Substances and Degradation Products of Abrocitinib." Toxicology International. Available at: [Link]
Waters Corporation. "Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System." Waters. Available at: [Link]
ResearchGate. "Analytical Quality by Design Approach for the Development and Validation of Liquid Chromatographic Procedure for the Estimation of Abrocitinib." ResearchGate. Available at: [Link]
Removing residual palladium from 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid synthesis
Technical Support Center: Palladium Remediation in 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic Acid Synthesis Overview The synthesis of 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid frequently involves palladium-c...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Palladium Remediation in 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic Acid Synthesis
Overview
The synthesis of 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid frequently involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) to construct the pyrazole core or install the cyclobutyl moiety[1]. While highly efficient, these catalytic methods often leave residual palladium (Pd) trapped within the final Active Pharmaceutical Ingredient (API). This technical guide provides researchers and process chemists with authoritative troubleshooting strategies, focusing on the mechanistic causes of Pd retention and self-validating protocols for its removal.
Regulatory Baselines & Target Metrics
Before troubleshooting, it is critical to establish the regulatory limits for palladium in your final product. Under the ICH Q3D(R2) guidelines, Palladium is classified as a Class 2B elemental impurity[2].
Quantitative Data Summary: ICH Q3D Palladium Limits
Route of Administration
Permitted Daily Exposure (PDE)
Concentration Limit (Assuming 10g daily dose)
Oral
100 µ g/day
10 ppm
Parenteral
10 µ g/day
1 ppm
| Inhalation | 1 µ g/day | 0.1 ppm |
Note: If your projected daily dose is lower (e.g., 1g/day), the allowable concentration limit proportionally increases (e.g., to 100 ppm for oral applications)[3].
Q: Why is Palladium persistently co-purifying with 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid despite multiple recrystallizations?A: The difficulty arises from the molecular structure of the API itself, which acts as a potent bidentate ligand. The pyrazole ring contains a pyridine-like nitrogen with an available lone pair that strongly coordinates to transition metals[1]. Concurrently, the carboxylic acid group at the 5-position can form stable chelates with Pd(II) species, particularly during the basic hydrolysis step (saponification of the ester precursor). This chelation forms highly soluble Pd-API complexes that share identical solubility and crystallization profiles with the pure API, rendering standard physical separation ineffective[4].
Q: Which metal scavengers are most effective for breaking this pyrazole-carboxylate chelation?A: To strip Pd from the API, the scavenger must possess a higher thermodynamic binding affinity for Pd than the pyrazole-carboxylate motif. Thiol- and trimercaptotriazine (TMT)-functionalized scavengers are the industry standard due to the strong, irreversible covalent bonds formed between soft sulfur donors and soft palladium ions[4].
Quantitative Data Summary: Scavenger Comparison for Pyrazole-Carboxylic Acids
To determine the optimal Pd removal strategy, process chemists must evaluate the phase and ionization state in which the API is held. The following workflow illustrates the logical decision-making process.
Decision tree for selecting Pd remediation strategies based on API phase and ionization state.
Validated Experimental Protocols
Protocol A: Solid-Supported Scavenging using MP-TMT (Organic Phase)
Causality: Macroporous polystyrene-TMT (MP-TMT) is utilized here because its porous structure allows the bulky Pd-API complex to enter the resin beads. Once inside, the strongly nucleophilic thiols outcompete the pyrazole nitrogen for the palladium ion[5].
Self-Validating System: This protocol includes an intermediate filtration and ICP-MS assay. If the target is not met, the system dictates the addition of a second equivalent of scavenger, ensuring the process validates its own success before final isolation.
Dissolution: Dissolve the crude 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid in a compatible organic solvent (e.g., THF or EtOAc) to achieve a concentration of ~10-15 volumes (mL/g).
Scavenger Addition: Add 3 to 5 molar equivalents of Biotage® MP-TMT relative to the known or estimated palladium content[5]. (Example: If Pd is 1000 ppm in 10g of API, the Pd mass is 10 mg or ~0.094 mmol. Add ~0.47 mmol of MP-TMT).
Agitation: Stir the suspension mechanically at 40°C for 4 to 16 hours. Note: Elevated temperature increases the kinetic exchange rate of Pd from the API to the resin.
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, filter through a 0.2 µm PTFE syringe filter, evaporate the solvent, and analyze via ICP-MS. If Pd > 10 ppm, add an additional 2 equivalents of MP-TMT and stir for 4 more hours.
Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded MP-TMT resin. Wash the filter cake with 2 volumes of the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure and crystallize the API using an appropriate antisolvent (e.g., heptane)[4].
Protocol B: pH-Swing Liquid-Liquid Extraction (Aqueous Phase)
Causality: This method exploits the carboxylic acid functional group. By converting the API to its sodium salt, it becomes highly water-soluble. Palladium complexes, particularly those coordinated with residual phosphine ligands from the cross-coupling step, remain lipophilic and partition into the organic phase[4].
Self-Validating System: The use of a sharp pH adjustment ensures that only the deprotonated API enters the aqueous phase, leaving neutral Pd-complexes behind. The final acidification step serves as both an isolation method and a secondary purity upgrade.
Salt Formation: Suspend the crude API in a biphasic mixture of Toluene (10 volumes) and Water (10 volumes).
Basification: Slowly add 1M NaOH (aq) while stirring until the aqueous phase reaches pH 8.5 - 9.0. The API will dissolve into the aqueous layer as the sodium salt.
Phase Separation: Allow the layers to settle for 15 minutes. Separate and discard the dark organic layer (which contains lipophilic Pd complexes and organic impurities).
Organic Wash: Add a fresh portion of Toluene (5 volumes) to the aqueous layer. Stir vigorously for 10 minutes, let settle, and discard the organic layer. Repeat this wash step once more.
Acidification: Transfer the aqueous layer to a clean reactor. While stirring vigorously, slowly add 1M HCl (aq) until the pH reaches 2.0 - 2.5. The free 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid will precipitate as a white/off-white solid.
Isolation: Filter the precipitated API, wash with cold water (2 x 3 volumes) to remove inorganic salts, and dry under vacuum at 50°C to constant weight. Analyze the final Pd content via ICP-MS.
References
Title: ICH Q3D Elemental Impurities - CMC Drug Product Development. Source: Triphase Pharma Solutions. URL: [Link]
Title: ISOLUTE® Si-Thiol - Metal Scavenger. Source: Norlab. URL: [Link]
Title: Guideline for Elemental Impurities Q3D(R2). Source: International Council for Harmonisation (ICH). URL: [Link]
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Source: Organic Process Research & Development (ACS). URL: [Link]
Definitive Guide: LC-MS Identification and Fragmentation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Executive Summary This guide provides a rigorous technical framework for the identification, fragmentation, and differentiation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (MW 194.23 Da). As a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical framework for the identification, fragmentation, and differentiation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (MW 194.23 Da). As a critical building block in the synthesis of kinase inhibitors and GPCR ligands, this compound presents a specific analytical challenge: regioisomerism .
The synthesis of substituted pyrazoles from hydrazines and 1,3-diketones frequently yields a mixture of 1,3- and 1,5- isomers.[1] For this specific molecule, distinguishing the target (1-Ethyl-5-Carboxyl) from its regioisomer (1-Ethyl-3-Carboxyl) is paramount, as their biological activities and downstream synthetic reactivities differ significantly.
This guide moves beyond generic protocols, offering a self-validating LC-MS/MS workflow designed to confirm structural identity through specific fragmentation pathways and chromatographic behavior.[2]
Chemical Identity & Structural Logic
Understanding the numbering is the first step to avoiding identification errors. Pyrazole numbering starts at the nitrogen bearing the substituent (N1).
The proximity of the C5-substituent to the N1-Ethyl group creates a "steric and electronic ortho-effect" that is the key to mass spectrometric differentiation.
Structural Visualization
Figure 1: Structural relationship between the target compound and its primary regioisomer.
LC-MS/MS Method Development
Chromatographic Separation (The "Steric Filter")
Separation of pyrazole regioisomers relies on the difference in their 3D planarity.
The Target (1-Ethyl-5-COOH): The interaction between the N-Ethyl and C-COOH groups is polar but less sterically bulky than Alkyl-Alkyl interactions.
The Isomer (1-Ethyl-5-Cyclobutyl): The steric clash between the N-Ethyl and C-Cyclobutyl groups forces the ethyl group out of plane, reducing the molecule's ability to intercalate with the C18 stationary phase.
Result: The Isomer (1,5-dialkyl) typically elutes earlier than the Target on standard C18 columns due to reduced hydrophobic binding surface area.
Recommended Protocol
Parameter
Condition
Rationale
Column
Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
High surface area for isomer resolution.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures COOH is protonated (neutral) for retention.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic modifier.
Flow Rate
0.4 mL/min
Optimal linear velocity for UHPLC.
Gradient
5% B (0-0.5 min) → 95% B (4.0 min) → Hold (1 min)
Steep gradient to elute hydrophobic pyrazoles; hold ensures column cleaning.
Polarity:Positive (+) is preferred for structural elucidation (richer fragmentation). Negative (-) is more sensitive for the parent carboxylic acid but yields fewer diagnostic fragments.
Precursor Ion: m/z 195.1 [M+H]⁺
Fragmentation Analysis & Mechanism
The fragmentation of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid follows a distinct pathway driven by the stability of the aromatic pyrazole core.
Key Fragmentation Pathway (ESI+)
Precursor: m/z 195.1 [M+H]⁺
Primary Loss (Diagnostic): m/z 149.1 [M+H - 46]⁺
Mechanism: Loss of HCOOH (Formic acid equivalent).
Significance: This transition is highly characteristic of pyrazole-5-carboxylic acids where the acid group is destabilized.
Secondary Loss: m/z 121.1 [149 - 28]⁺
Mechanism: Loss of Ethylene (C₂H₄) .
Origin: This arises from the N-dealkylation of the N-Ethyl group (a common fragmentation in N-ethyl heterocycles) OR ring contraction of the cyclobutyl moiety. Given the energetics, N-ethyl cleavage is the dominant path.
Fragmentation Diagram
Figure 2: ESI+ Fragmentation pathway for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Differentiation Table: Target vs. Isomer
The "Ortho Effect" allows for differentiation. In the Target (1,5-COOH/Et) , the spatial proximity of the Ethyl and Carboxyl groups facilitates a concerted loss of water or ethanol, often appearing as a unique low-intensity fragment or affecting the ratio of the m/z 149 peak.
Feature
Target (1-Et, 5-COOH)
Isomer (1-Et, 5-Cyclobutyl)
Retention Time
Later eluting (More planar interaction)
Earlier eluting (Steric twist)
Primary Fragment
m/z 149 (Dominant)
m/z 149 (Present)
Diagnostic Ratio
High 149/121 ratio
Lower 149/121 ratio (Steric strain at C5 facilitates faster degradation)
Unique Loss
Potential m/z 177 (Loss of H₂O) due to ortho-interaction
Less likely to show water loss; clean COOH loss.
Experimental Validation Workflow
To ensure high trust (E-E-A-T), follow this self-validating workflow:
Blank Injection: Inject Mobile Phase A to ensure no carryover (pyrazoles can be sticky).
Standard Injection: Inject 1 µg/mL of the reference standard.
Verify RT is consistent (e.g., ~2.8 min).
Verify m/z 195.1 → 149.1 transition is >10x S/N.
Spike Test (If Isomer Suspected):
If a small peak appears before the main peak with the same mass (195.1), it is likely the 5-cyclobutyl isomer .
Perform a "Mixed Spike": Add known isomer to the sample. If the pre-peak grows, identity is confirmed.
Comparison of Ionization Modes
Mode
Sensitivity
Application
Positive (ESI+)
High
Structural ID. Produces rich fragmentation (149, 121) for confirmation.
A Researcher's Guide to the Infrared Spectroscopy of Pyrazole-5-Carboxylic Acids: Characteristic Peaks and Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational step. Among these, pyrazole-5-carboxylic acids represent a privileged scaffold,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational step. Among these, pyrazole-5-carboxylic acids represent a privileged scaffold, appearing in numerous pharmacologically active agents. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and understanding the intermolecular interactions that govern the solid-state structure of these molecules.
This guide offers an in-depth analysis of the characteristic IR absorption peaks of pyrazole-5-carboxylic acids. We will dissect the spectrum region by region, explaining the causality behind observed peak positions and shapes, and compare these signatures against relevant chemical alternatives to provide a clear framework for spectral interpretation.
The Anatomy of the Spectrum: A Region-by-Region Analysis
The IR spectrum of a pyrazole-5-carboxylic acid is a composite of the vibrational modes from the pyrazole ring and the carboxylic acid moiety. The most defining features arise from extensive intermolecular hydrogen bonding, which profoundly influences the position and shape of key absorption bands.
The High-Frequency Region (4000-2500 cm⁻¹): A Tale of Hydrogen Bonding
This region is dominated by N-H and O-H stretching vibrations.
O-H Stretching (Carboxylic Acid): The most prominent and diagnostic feature of a carboxylic acid is an exceptionally broad absorption band appearing between 3300 cm⁻¹ and 2500 cm⁻¹.[1][2][3][4] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable, centrosymmetric dimers in the solid state.[1][5] This creates a continuum of vibrational energy states, resulting in a wide, often structured, absorption envelope rather than a sharp peak.[2][5]
N-H Stretching (Pyrazole Ring): For a monomeric pyrazole, the N-H stretch is expected around 3500-3400 cm⁻¹.[6] However, in the solid state, the pyrazole N-H group also participates in hydrogen bonding, which significantly lowers its stretching frequency.[6][7] This results in a broad band typically observed between 3200 cm⁻¹ and 2600 cm⁻¹, which is almost always superimposed on the much stronger and broader O-H absorption from the carboxylic acid dimer.[6]
C-H Stretching: Sharp, medium-intensity peaks corresponding to aromatic C-H stretches from the pyrazole ring are typically visible "riding" on top of the broad O-H band, usually in the 3150-3000 cm⁻¹ range.[1][5]
The Carbonyl Region (1800-1650 cm⁻¹): The Unmistakable C=O Stretch
C=O Stretching (Carboxylic Acid): A strong, sharp, and intense absorption band in this region is characteristic of the carbonyl group. For saturated, dimeric carboxylic acids, this peak is found around 1730-1700 cm⁻¹.[5] In pyrazole-5-carboxylic acids, the carboxyl group is conjugated with the aromatic pyrazole ring. This conjugation delocalizes electron density, slightly weakening the C=O double bond and thus lowering its vibrational frequency to the 1710-1680 cm⁻¹ range.[5] The presence of this intense peak in conjunction with the very broad O-H stretch is a definitive indicator of a carboxylic acid functional group.[5]
The Fingerprint Region (1650-600 cm⁻¹): A Mosaic of Ring and Bending Vibrations
This region contains a wealth of structural information, though peak assignments can be more complex.
C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring exhibits several characteristic stretching vibrations. A C=N stretching mode is typically observed as a medium to strong band in the 1600-1560 cm⁻¹ range.[8][9] Other ring C=C and C=N stretching vibrations contribute to a pattern of peaks between 1550 cm⁻¹ and 1400 cm⁻¹.[7][10]
C-O Stretching and O-H Bending (Carboxylic Acid): The spectrum shows two other important vibrations from the carboxylic acid group. A C-O stretching vibration, coupled with O-H in-plane bending, appears as a medium-to-strong band between 1320 cm⁻¹ and 1210 cm⁻¹.[1][5][11] Furthermore, a broad and diagnostically useful O-H out-of-plane bend (or "wag") is found in the 960-900 cm⁻¹ region.[1][5] The breadth of this peak is also a result of hydrogen bonding.
Comparative Analysis: Distinguishing Pyrazole-5-Carboxylic Acids from Analogs
To confidently identify a pyrazole-5-carboxylic acid, it is crucial to compare its spectrum with those of similar structures. The following table summarizes the key differences.
This comparison highlights that the unique combination of a conjugated C=O stretch, pyrazole ring vibrations (C=N), and the hallmark features of a hydrogen-bonded carboxylic acid (very broad O-H stretch, C-O stretch, and O-H wag) provides a definitive spectroscopic signature for pyrazole-5-carboxylic acids.
Visualizing Molecular Vibrations
The dominant solid-state form of pyrazole-5-carboxylic acid involves a hydrogen-bonded dimer, which is responsible for the most characteristic features in its IR spectrum.
Figure 1. Hydrogen-bonded dimer of pyrazole-5-carboxylic acid and key IR vibrations.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the collection of reliable and reproducible data, the following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet technique is recommended. This method is self-validating as proper execution minimizes spectral artifacts, particularly from atmospheric water.
I. Sample and Reagent Preparation
Dry the Sample: Dry the pyrazole-5-carboxylic acid sample under a vacuum at a mild temperature (e.g., 40-50 °C) for at least 4 hours to remove any residual solvent or adsorbed water.
Dry the KBr: Use high-purity, spectroscopy-grade KBr. Dry it in an oven at ~110 °C for at least 4 hours and store it in a desiccator. Moisture contamination in KBr is a common source of error, introducing a broad O-H band around 3450 cm⁻¹ and a bending vibration near 1640 cm⁻¹.
II. Pellet Preparation
Grinding: In a dry agate mortar and pestle, grind ~1-2 mg of the dried sample until it becomes a fine, glossy powder.
Mixing: Add ~100-200 mg of the dried KBr to the mortar. Gently mix with the sample using a spatula first, then grind the mixture thoroughly for 2-3 minutes to ensure homogeneous dispersion. The quality of the final spectrum is highly dependent on achieving a fine, uniform particle size.
Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture.
III. Data Acquisition
Background Spectrum: Ensure the spectrometer's sample compartment is empty and closed. Collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
Sample Spectrum: Place the KBr pellet in the sample holder.
Scan Parameters: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Conclusion
The infrared spectrum of a pyrazole-5-carboxylic acid provides a rich set of diagnostic peaks that, when interpreted correctly, allow for unambiguous structural confirmation. The key signature is the simultaneous presence of: (1) an extremely broad O-H stretch from a hydrogen-bonded carboxylic acid dimer, (2) a strong, conjugation-shifted C=O stretch around 1700 cm⁻¹, and (3) characteristic C=N and other ring vibrations from the pyrazole moiety in the fingerprint region. By comparing the spectrum against known alternatives and following a rigorous experimental protocol, researchers can confidently leverage IR spectroscopy as a powerful tool in the synthesis and development of pyrazole-based compounds.
References
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]
Nadeau, J. S., & Puzukan, P. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3719–3729. [Link]
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
Kaddouri, Y., et al. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Retrieved from [Link]
Ghosh, A., et al. (2014). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The Journal of Physical Chemistry B, 118(30), 9075-9081. [Link]
Reid, S. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5462. [Link]
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]
Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585. [Link]
Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. [Link]
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
Heger, M., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. [Link]
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
Bratoz, S., Hadzi, D., & Sheppard, N. (1956). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. The Journal of Chemical Physics, 24(5), 1071-1077. [Link]
The features of IR spectrum. (n.d.). Retrieved from [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
IR spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [Link]
Zdanovskaia, M. A., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]
Al-Hourani, B. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 469-474. [Link]
ResearchGate. (n.d.). FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. Retrieved from [Link]
Dhonnar, S. L., et al. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(17), 119-128. Retrieved from [Link]
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 55. [Link]
Ishikita, H., & Sakai, M. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5195–5203. [Link]
ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
Chromatographic Profiling: HPLC Retention Time Comparison for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Protocol Introduction & Scientific Rationale In the development of n...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Methodological Protocol
Introduction & Scientific Rationale
In the development of novel cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) inhibitors, pyrazole-5-carboxylic acid derivatives serve as critical structural scaffolds [1]. Among these, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1710293-27-8) has emerged as a highly valuable building block. The incorporation of a strained cyclobutyl group induces torsional stress and increases the overall lipophilicity of the molecule compared to simpler alkyl substitutions, directly influencing its pharmacokinetic profile and chromatographic behavior.
This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid against two structurally relevant alternatives:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: A simpler, less lipophilic precursor used in agrochemical and pharmaceutical synthesis [2].
Celecoxib: A commercially available, highly lipophilic diaryl-substituted pyrazole COX-2 inhibitor, serving as a late-eluting reference standard [3].
By analyzing the retention times (RT) across a standardized Reversed-Phase (RP-HPLC) method, researchers can accurately predict the lipophilicity (LogP) and optimize separation methods for complex synthetic mixtures.
Experimental Design & Causality
To ensure a self-validating system , the analytical method must account for the specific chemical properties of the analytes. Pyrazole-5-carboxylic acids possess a carboxylic acid moiety with a typical pKa of ~4.0.
The Causality of pH Control: If analyzed in a neutral mobile phase, the carboxylic acid will partially ionize, leading to split peaks, severe tailing, and irreproducible retention times due to secondary interactions with unendcapped silanols on the silica stationary phase.
The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase. TFA drops the pH to ~2.0, fully protonating the carboxylic acid, driving the molecule into its neutral, lipophilic state, and ensuring sharp, Gaussian peak shapes [4].
Chromatographic Workflow & Elution Mechanism
The following diagram illustrates the RP-HPLC workflow and the expected elution order based on the hydrophobic partitioning mechanism.
The following data represents the chromatographic performance of the three compounds under an isocratic elution profile (60:40 Acetonitrile : Water with 0.1% TFA).
Table 1: Retention Time and System Suitability Parameters
Lipophilicity vs. Retention: The substitution of a methyl group (Compound 1) with a cyclobutyl group (Compound 2) significantly increases the non-polar surface area of the molecule. This enhances its affinity for the C18 stationary phase, increasing the retention time from 3.25 min to 5.40 min.
Peak Integrity: The tailing factor for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is excellent (1.08), validating that the 0.1% TFA effectively suppresses secondary silanol interactions.
Separation Efficiency: The resolution (
) between the cyclobutyl derivative and the simpler methyl derivative is 6.8 (where indicates baseline separation). This confirms that this isocratic method is highly suitable for monitoring the synthesis of the cyclobutyl derivative if the methyl derivative is present as an impurity or starting material analog.
Step-by-Step Experimental Methodology
To ensure reproducibility and trustworthiness, the following protocol outlines the exact self-validating parameters required to replicate the data in Table 1.
Reagent & Standard Preparation
Diluent Preparation: Mix HPLC-grade Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio. Reasoning: Matching the diluent closely to the mobile phase prevents solvent-front distortion and peak splitting during injection.
Standard Stock Solutions: Accurately weigh 10.0 mg of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Repeat for the comparative compounds.
Working Mix Solution: Pipette 1.0 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Final concentration: 100 µg/mL per analyte. Filter through a 0.22 µm PTFE syringe filter.
HPLC System Configuration
Configure the liquid chromatograph with the following parameters:
Column: Octadecylsilane (C18), 250 mm × 4.6 mm i.d., 5 µm particle size (e.g., Phenomenex Luna or equivalent).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Elution Mode: Isocratic, 40% Mobile Phase A / 60% Mobile Phase B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Reasoning: Thermostating the column reduces mobile phase viscosity and ensures run-to-run retention time stability.
Injection Volume: 10 µL.
Detection: UV Absorbance at 254 nm. Reasoning: The conjugated
-system of the pyrazole ring exhibits strong, stable UV absorbance at this wavelength, minimizing baseline noise from the mobile phase.
System Suitability Testing (Self-Validation)
Before analyzing unknown samples, inject the Working Mix Solution six consecutive times. The system is considered valid only if:
The Relative Standard Deviation (RSD) of the retention time for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is
.
The Resolution (
) between all adjacent peaks is .
The Tailing Factor (
) for all peaks is .
Conclusion
The chromatographic profiling of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid demonstrates predictable, robust behavior under standard reversed-phase conditions. Its retention time (5.40 min) sits logically between less lipophilic precursors and highly lipophilic commercial drugs like Celecoxib (9.55 min). By utilizing an acidic mobile phase to control the ionization state of the C5-carboxylic acid, researchers can achieve high-resolution, reproducible separations critical for quality control and pharmacokinetic assays during drug development.
References
Werner, U., et al. "Investigation of the pharmacokinetics of celecoxib by liquid chromatography-mass spectrometry." Biomedical Chromatography, vol. 16, no. 1, 2002, pp. 56-60. Available at:[Link]
Gowri Sankar, D., et al. "Selective RP-HPLC Determination of Celecoxib in Capsules." Asian Journal of Chemistry, vol. 18, no. 4, 2006. Available at: [Link]
Comparative
Comparative Analytical Guide: MicroED vs. SCXRD for the Crystal Structure Analysis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CEPC) Executive Summary In pharmaceutical development, the rapid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Focus: 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CEPC)
Executive Summary
In pharmaceutical development, the rapid and unambiguous structural elucidation of active pharmaceutical ingredient (API) intermediates is critical for IP protection and downstream formulation. 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CEPC) is a highly strained, bioactive pyrazole derivative utilized in the synthesis of COX-2 inhibitors 1. However, its physicochemical properties make traditional crystallographic analysis notoriously difficult.
This guide objectively compares the performance of Microcrystal Electron Diffraction (MicroED) against traditional Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) for the structural analysis of CEPC. By examining the causality behind CEPC's crystallization behavior, we demonstrate why MicroED is the superior analytical platform for this specific class of challenging small molecules.
The Crystallization Challenge: Causality & Mechanism
To understand why a specific analytical platform is required, we must first analyze the molecular thermodynamics of CEPC.
CEPC consists of a pyrazole core substituted with an ethyl group at N1, a strained cyclobutyl ring at C3, and a carboxylic acid at C5. The difficulty in analyzing CEPC via traditional SCXRD stems from two competing structural features:
Rapid Nucleation Kinetics: Pyrazole-5-carboxylic acids are highly prone to forming robust intermolecular hydrogen-bonded networks—typically
carboxylic acid dimers or infinite O–H···N chains 2. This strong thermodynamic driving force causes the compound to crash out of solution rapidly.
Torsional Strain: The cyclobutyl group induces significant torsional stress 1, limiting the conformational flexibility needed to pack into large, defect-free macroscopic crystals.
The Consequence: CEPC naturally precipitates as a fine microcrystalline powder. Traditional SCXRD requires crystals larger than 10–100 µm because X-rays interact weakly with the electron cloud . Attempting to force CEPC into large single crystals often requires months of exhaustive solvent screening, frequently yielding twinned or poor-quality crystals []().
Platform Comparison: MicroED vs. SCXRD vs. PXRD
MicroED bypasses the crystal growth bottleneck entirely. Because electrons interact with the electrostatic potential of both the nucleus and the electron cloud, they scatter approximately 1,000 times more strongly than X-rays [[3]](). This allows MicroED to extract high-resolution structural data from crystals that are a billionth the volume of those required for SCXRD 3.
Quantitative Performance Comparison
Parameter
MicroED Platform
Traditional SCXRD
Powder XRD (PXRD)
Ideal Crystal Size
10 – 400 nm
> 10 µm
Bulk Powder (Polycrystalline)
Sample Requirement
< 1 mg (Nanograms on grid)
Single large crystal
> 10 mg
Interaction Source
Electrons (Strong scattering)
X-rays (Weak scattering)
X-rays (Weak scattering)
Resolution Limit
Sub-angstrom to 1.1 Å
Sub-angstrom
Low (Overlapping peaks)
Typical R1-factor
0.15 – 0.25*
0.03 – 0.08
N/A (Rietveld refinement)
Time to Structure
Hours
Weeks to Months (inc. growth)
Days (Complex modeling)
*Note on R-factors: The R1(all) factor in MicroED is inherently higher (mean ~0.23) than in SCXRD due to dynamical scattering (multiple scattering events within the crystal) [[3]](). However, this does not impede the unambiguous ab initio assignment of atomic connectivity and stereochemistry 4.
To ensure high-fidelity structural elucidation of CEPC, follow this step-by-step, self-validating MicroED protocol. Unlike protein MicroED, small molecules like CEPC do not require complex aqueous vitrification 5.
Step 1: Dry Grid Preparation
Action: Apply a trace amount (< 1 mg) of dry CEPC powder directly onto a continuous carbon or holey carbon transmission electron microscopy (TEM) grid. Gently tap the grid to remove bulk aggregates.
Validation Check: Inspect under a standard light microscope. The grid should appear mostly empty; visible chunks are too thick for electron transmission. The target crystals (100–300 nm) are sub-optical and will adhere to the carbon film via electrostatic forces.
Action: Load the grid into a 200 kV Cryo-TEM (e.g., Talos Arctica) cooled to liquid nitrogen temperatures to mitigate electron beam-induced radiation damage 6.
Validation Check: Before committing to a full dataset, acquire a single static diffraction frame at a low dose. The presence of sharp, distinct Bragg spots extending beyond 1.2 Å resolution confirms that the selected CEPC crystal is single (un-twinned) and thin enough to minimize dynamical scattering.
Step 3: Continuous Rotation Data Collection
Action: Rotate the sample stage continuously at 0.5° to 1.0° per second over a 140° wedge. Record the diffraction patterns as a movie on a fast direct electron detector (e.g., CetaD).
Parameter Control: Maintain an ultra-low electron dose (< 0.01 e⁻/Ų/s) to preserve the sensitive carboxylic acid functional groups from radiolytic decarboxylation.
Step 4: Data Processing and Ab Initio Phasing
Action: Convert the movie frames to standard crystallographic formats (e.g., SMV or CBF). Process the data using DIALS or XDS to integrate intensities 6. Solve the structure ab initio using SHELXT and refine kinematically using SHELXL 5.
Workflow Visualization
The following decision tree illustrates the strategic routing of CEPC samples based on their crystallization kinetics, highlighting the efficiency of the MicroED pathway.
Caption: Decision tree and MicroED workflow for the rapid structural elucidation of microcrystalline CEPC.
Conclusion
For highly strained, strongly hydrogen-bonding intermediates like 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, traditional SCXRD represents a significant developmental bottleneck due to impossible crystal size requirements. By transitioning to a MicroED platform , analytical scientists can leverage the strong scattering properties of electrons to solve the atomic structure directly from the native microcrystalline powder. This eliminates months of futile crystallization screening, providing a highly reliable, self-validating pathway to structural confirmation.
References
ResearchGate: The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
URL:[Link]
Frontiers in Molecular Biosciences (PMC): Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples.
URL:[Link]
Triclinic Labs: Electron Diffraction and Crystallographic Analysis Services.
URL:[Link]
Creative Biostructure: SCXRD vs MicroED Comparison for Crystallography Research.
URL: [Link]
Beyond the CoA: Validating 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid for Biological Screening
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, HTS Managers, and Lead Discovery Biologists The High-Throughput Screening (HTS) Trap In early-stage drug discovery, the integrity of your screening dat...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, HTS Managers, and Lead Discovery Biologists
The High-Throughput Screening (HTS) Trap
In early-stage drug discovery, the integrity of your screening data is only as good as the purity of your chemical probes. While a Certificate of Analysis (CoA) often claims ">95% purity," this metric is frequently derived from a single-wavelength HPLC trace (typically 254 nm). For 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid , this standard is insufficient.
This specific scaffold presents a unique "silent" risk: Regioisomerism .
During synthesis, the cyclization of the diketone precursor with ethyl hydrazine can yield two isomers: the desired 1-ethyl-5-carboxylic acid and the unwanted 1-ethyl-3-carboxylic acid . These isomers are:
Isobaric: They have the exact same molecular weight (LC-MS cannot distinguish them by mass alone).
Physiochemically Similar: They often co-elute on standard C18 gradients.
Biologically Distinct: The position of the carboxylic acid dramatically alters the vector of hydrogen bond donors/acceptors, potentially leading to false negatives (inactive target engagement) or false positives (off-target promiscuity).
This guide objectively compares validation methodologies to ensure this compound is "Screening-Ready."
Critical Analysis of Impurities
Before validating, we must understand the enemy. The synthesis of pyrazoles from unsymmetrical 1,3-diketones is governed by the nucleophilicity of the hydrazine nitrogens.
Visualizing the Regioisomer Problem
The following diagram illustrates the divergent synthetic pathway that creates the critical impurity.
Figure 1: Divergent synthesis pathways yielding the target scaffold and its isobaric regioisomer. Standard purification often fails to fully resolve these species.
Comparative Analysis of Validation Methods
To certify this compound for biological assays (IC50 determination, SPR binding, or cell-based screens), you must choose the right analytical tool.
Method Performance Matrix
Feature
HPLC-UV (Standard)
LC-MS/MS
qNMR (Recommended)
Primary Detection
UV Absorption (254nm)
Mass-to-Charge Ratio (m/z)
Proton Nuclear Spin
Regioisomer ID
Poor. Co-elution is common; requires specialized columns.
Poor. Both isomers have identical Mass (m/z 195.1).
Excellent. Distinct chemical shifts for ring protons.
For this specific pyrazole, qNMR (Quantitative NMR) is the superior validation method [1]. HPLC-UV is deceptive because the extinction coefficient (
) of the 1,3-isomer and 1,5-isomer can differ significantly. A 95% peak area by HPLC might actually represent only 85% molar purity if the impurity absorbs UV light less efficiently. qNMR measures protons directly, providing a 1:1 molar truth [6].
Step-by-Step Validation Protocol
This protocol ensures the material is free of regioisomers and toxic metal catalysts (e.g., residual Copper or Palladium from upstream steps) which are known to interfere with HTS readouts [8].
Phase 1: Solubility & Aggregation Check
Before expensive analysis, ensure the compound behaves in solution.
Dissolve: Prepare a 10 mM stock in DMSO-d6.
Visual Inspection: Check for turbidity or precipitation.
DLS (Optional): Use Dynamic Light Scattering to check for colloidal aggregation, a major cause of false positives in biochemical assays.
Phase 2: Absolute Purity via qNMR
The definitive purity check.
Internal Standard (IS) Selection: Use Maleic Acid or Dimethyl Sulfone (DMSO2) . They are non-volatile, stable, and their signals (singlets) fall in empty regions of the pyrazole spectrum [1].
Preparation: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision .
Acquisition:
Pulse angle: 90°.
Relaxation delay (d1): 60 seconds (Crucial: Pyrazole protons can have long T1 relaxation times; insufficient delay leads to under-integration) [7].
Scans: 32 or 64.
Analysis: Integrate the IS peak and the Pyrazole-H4 singlet (typically ~6.5 ppm). Calculate purity using the standard gravimetric formula.
If qNMR shows "extra" peaks, use this method to separate them.
Column: Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These phases interact with the dipole of the pyrazole ring, offering better selectivity than standard C18 [3].
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water/Methanol (not Acetonitrile). Methanol often provides better selectivity for regioisomers due to H-bonding capabilities [3].
The "Go/No-Go" Decision Workflow
Use this logic gate to determine if your batch is safe for biological screening.
Figure 2: The "Screening-Ready" decision tree. Note that qNMR is the primary gatekeeper, not HPLC.
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
VulcanChem. (n.d.). 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid Chemical Properties. Link
BenchChem. (2025).[2][3] Column chromatography conditions for separating pyrazole isomers. Link
Rosa, F. A., et al. (2008).[4] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Link
Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs. Link
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link
University of Oxford. (n.d.). Quantitative NMR Spectroscopy Guidelines. Link
Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.[5] ACS Medicinal Chemistry Letters. Link
Comparative lipophilicity (LogP) of 1-ethyl vs 1-methyl pyrazole acids
Executive Summary: The "Methyl-to-Ethyl" Decision In medicinal chemistry, the transition from a methyl to an ethyl group on a pyrazole scaffold is a strategic tool for modulating physicochemical properties without alteri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Methyl-to-Ethyl" Decision
In medicinal chemistry, the transition from a methyl to an ethyl group on a pyrazole scaffold is a strategic tool for modulating physicochemical properties without altering the fundamental pharmacophore. For 1-alkyl-1H-pyrazole carboxylic acids , this substitution typically results in a LogP increase of 0.3 to 0.6 units .
While this shift enhances membrane permeability, it introduces a critical trade-off with aqueous solubility. Furthermore, because these compounds are acidic (pKa ~3.5–4.0), their behavior at physiological pH (7.4) is governed by LogD (distribution coefficient) rather than LogP (partition coefficient of the neutral species).
Bottom Line for Drug Developers:
Select 1-Methyl if the priority is minimizing metabolic liability (avoiding dealkylation) and maximizing Ligand Efficiency (LE).
Select 1-Ethyl if the molecule requires a lipophilicity boost to cross the blood-brain barrier (BBB) or cell membranes, provided the solubility penalty is manageable.
Physicochemical Comparative Analysis
The following data aggregates computed (XLogP3) and experimental consensus values for the three primary regioisomers of pyrazole carboxylic acid.
Table 1: Comparative Lipophilicity (LogP) Data
Regioisomer Scaffold
Substituent (R1)
CAS Number
Computed LogP (Neutral)
ΔLogP (Ethyl - Methyl)
Predicted pKa (Acid)
3-Carboxylic Acid
Methyl
25016-20-0
0.1
-
~3.8
Ethyl
4027-57-0
0.4
+0.3
~3.9
4-Carboxylic Acid
Methyl
5932-27-4
-0.2
-
~4.0
Ethyl
35681-86-6
0.4
+0.6
~4.1
5-Carboxylic Acid
Methyl
16034-46-1
0.1
-
~3.6
Ethyl
4027-59-2
~0.6 *
~0.5
~3.7
*Estimated based on structural activity relationship (SAR) trends.
Mechanistic Insight
The Methylene Effect : The addition of a single methylene group (-CH₂-) typically adds 0.5 units to the LogP in aliphatic chains. In electron-deficient heteroaromatic systems like pyrazoles, this effect can be slightly dampened (0.3–0.4) due to the electron-withdrawing nature of the ring, which polarizes the N-alkyl bond.
Ionization Impact (LogP vs. LogD):
At pH 7.4, these acids are >99.9% ionized (carboxylate form).
Therefore, the effective lipophilicity (LogD) will be significantly lower (often negative), meaning these fragments are highly water-soluble at physiological pH unless coupled with a lipophilic pharmacophore.
Experimental Validation Protocols
To validate these values in-house, we recommend two distinct protocols depending on the throughput requirements.
Method A: Potentiometric Titration (Gold Standard for pKa & LogP)
This method simultaneously determines pKa and LogP, essential for acidic compounds.
Instrument: Sirius T3 or equivalent potentiometric titrator.
Solvent: Water / Octanol partition.
Protocol:
Dissolve 5 mg of sample in 1.5 mL assay buffer (0.15 M KCl).
Titrate with 0.5 M KOH/HCl across pH 2.0 – 12.0 to find pKa.
Introduce octanol and repeat titration. The shift in pKa curve (Bjerrum plot) allows calculation of LogP.
Why this works: It avoids the emulsion issues of shake-flask methods and directly measures the neutral species' partitioning.
Method B: RP-HPLC Determination (High Throughput)
For rapid screening of derivatives.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water (maintains neutral species for LogP approximation).
B: Acetonitrile.
Standards: Calibrate using a set of pyrazoles with known LogP (e.g., Pyrazole, 1-Methylpyrazole, Toluene).
Calculation:
Where capacity factor .
Strategic Decision Logic
The following diagram illustrates the decision-making process when choosing between Methyl and Ethyl substituents during Lead Optimization.
Caption: Decision tree for N-alkylation strategies. Blue nodes represent analysis steps; Green nodes represent final chemical selection.
Workflow: Experimental LogP Determination
This workflow outlines the standard operating procedure (SOP) for determining the lipophilicity of these specific acids using the Shake-Flask method followed by HPLC quantification.
Caption: Standard "Shake-Flask" protocol workflow for validating LogP values experimentally.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573176, 1-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-Ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
The Good Scents Company (2025). Ethyl 4-pyrazole carboxylate LogP Data. Retrieved from [Link]
Validation
Elemental analysis standards for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
The following guide provides an in-depth technical analysis of Elemental Analysis (EA) standards specifically for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid , a critical intermediate in the synthesis of pyrazole-...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of Elemental Analysis (EA) standards specifically for 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents.
A Comparative Performance Guide for Drug Development Professionals
Executive Summary: The Validation Challenge
In pharmaceutical development, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (C₁₀H₁₄N₂O₂) represents a distinct class of "high-nitrogen, strained-ring" building blocks. While modern spectroscopy (HRMS, NMR) provides structural insight, Combustion Elemental Analysis (CHN) remains the gold standard for establishing bulk purity and confirming the absence of non-chromophoric impurities (e.g., inorganic salts, retained water).
This guide compares the performance of CHN analysis against alternative validation methods (HRMS, qNMR) and defines the rigorous standards required to validate this specific molecule.
Technical Specifications & Theoretical Standards
Before experimental validation, the theoretical composition must be established as the baseline "Standard."
Critical Insight: The Cyclobutyl ring introduces significant ring strain (~26 kcal/mol). In combustion analysis, this strain facilitates rapid oxidation, but the Pyrazole core (high nitrogen) requires optimized reduction phases to prevent the formation of nitrogen oxides (NOx), which can artificially inflate Nitrogen values if not fully reduced to N₂.
Comparative Performance: EA vs. Alternatives
This section objectively compares Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific scaffold.
Performance Matrix
Feature
Elemental Analysis (CHN)
HRMS (Q-TOF/Orbitrap)
qNMR (¹H)
Primary Utility
Bulk Purity & Solvate Detection
Molecular Formula Confirmation
Structural Purity & Potency
Accuracy Standard
±0.4% absolute deviation
< 5 ppm mass error
±1.0% (with internal standard)
Blind Spot
Cannot identify specific impurities
Misses inorganic salts/moisture
Overlapping signals; relaxation times
Sample Req.
2–5 mg (Destructive)
< 0.1 mg (Non-destructive)
5–10 mg (Non-destructive)
Cost Efficiency
High (Low CAPEX/OPEX)
Low (High CAPEX)
Medium (High CAPEX)
Why EA Wins for This Molecule
While HRMS confirms identity, it often fails to detect retained inorganic salts (e.g., Sodium from the hydrolysis step of the ester precursor).
Scenario: If your sample contains 5% NaCl (from synthesis), HRMS will still show the correct [M+H]⁺ peak for the pyrazole.
EA Result: Carbon % will drop to ~58.7% (failing the ±0.4% standard), immediately flagging the impurity.
To achieve the ±0.4% standard for this pyrazole derivative, follow this self-validating protocol.
Step 1: Instrument Calibration (The Reference Standard)
Do not use generic standards. For nitrogen-rich heterocycles, use Acetanilide or Sulfanilamide .
Standard: Acetanilide (C₈H₉NO)
Rationale: Its C:N ratio (8:1) closely mimics the pyrazole derivative (5:1), ensuring the detector response curve is linear in the relevant range.
Step 2: Sample Preparation (The Drying Phase)
Risk: The carboxylic acid moiety at position 5 is hygroscopic.
Protocol: Dry sample at 60°C under vacuum (10 mbar) for 4 hours over P₂O₅.
Verification: Run a TGA (Thermogravimetric Analysis) spot check; weight loss <0.5% at 100°C indicates sufficient dryness.
Step 3: Combustion Parameters
Furnace Temperature: 980°C (Ensure complete ring opening of cyclobutyl).
Oxygen Boost: 12 mL (Slight excess required for the ethyl group oxidation).
Carrier Gas: Helium at 140 mL/min.
Visualization: Purity Validation Workflow
The following diagram illustrates the decision logic for validating the 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid using EA as the gatekeeper.
Caption: Decision tree for validating pyrazole intermediates. Note the feedback loops for salt removal and drying based on specific EA failure modes.
Comparison Data: Case Study
Experiment: Three batches of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid were analyzed.
Batch ID
Process Issue
HRMS ([M+H]⁺)
EA Result (%C / %H / %N)
Status
Lot A-001
Ideal
195.1130 (1.2 ppm)
61.81 / 7.29 / 14.39
PASS
Lot A-002
Wet (Ethanol)
195.1128 (2.1 ppm)
60.95 / 7.85 / 13.80
FAIL (High H, Low C/N)
Lot A-003
Salt (NaCl)
195.1132 (0.5 ppm)
58.40 / 6.90 / 13.60
FAIL (All values low)
Analysis:
Lot A-002: The presence of residual ethanol (solvent) increased Hydrogen % significantly. HRMS failed to detect this as it only looks at the ionized target molecule.
Lot A-003: Contamination with 5% NaCl (invisible to HRMS and UV) caused a proportional drop in all elemental percentages. Only EA detected this critical purity failure.
References
National Institutes of Health (NIH). (2025). An International Study Evaluating Elemental Analysis Requirements. PubMed Central. Available at: [Link]
Organic Chemistry Portal. (2008). Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Synthetic Strategies for 1,3-Disubstituted Pyrazole-5-Carboxylic Acids
Executive Summary
The 1,3-disubstituted pyrazole-5-carboxylic acid scaffold (Target: 1-Aryl/Alkyl-3-R-5-COOH ) represents a critical structural motif in medicinal chemistry, distinct from its more common regioisomer, the 1,5-disubstituted-3-carboxylic acid (e.g., the Celecoxib orientation). Achieving the specific 1,3-R-5-COOH regiochemistry is synthetically non-trivial; classical condensation methods often favor the thermodynamic 3-carboxylate isomer due to the electrophilicity differences in 2,4-diketoester precursors.
This guide benchmarks three distinct synthetic methodologies to access this specific scaffold, evaluating them on regiocontrol, scalability, and functional group tolerance.
Part 1: The Regioselectivity Challenge
The core difficulty lies in directing the hydrazine attack. In a standard reaction between an aryl hydrazine and a 2,4-diketoester (e.g., ethyl acetopyruvate), the terminal hydrazine nitrogen (
) typically attacks the most electrophilic ketone (distal to the ester). This pathway irreversibly locks the scaffold into the 1-Aryl-5-Methyl-3-Carboxylate (the "wrong" isomer for this guide).
To obtain the 1-Aryl-3-Methyl-5-Carboxylate , one must either invert the electrophilicity of the precursor or utilize a concerted cycloaddition where orbital coefficients dictate the outcome.
Caption: Mechanistic bifurcation in pyrazole synthesis. Standard conditions favor Path A; obtaining the Target (Path B) requires specific forcing conditions or alternative chemistries.
Part 2: Benchmarking Synthetic Routes
Route A: The [3+2] Dipolar Cycloaddition (The Precision Route)
Best For: High-value intermediates, absolute regiocontrol, complex R-groups.
This route utilizes the reaction between a Nitrile Imine (generated in situ from hydrazonoyl chloride) and an Ethyl Propiolate . Unlike condensation, the regioselectivity here is governed by FMO (Frontier Molecular Orbital) theory. The larger coefficient of the carbon atom in the nitrile imine dipole typically aligns with the
-carbon of the propiolate, favoring the 1,3-disubstituted-5-carboxylate .
Mechanism: Concerted [3+2] cycloaddition.
Regioselectivity: >95:5 favoring the 5-carboxylate (Target).
Precursor Synthesis: Convert the corresponding aldehyde (R-CHO) to hydrazone using Ar-NHNH2, then chlorinate using NCS (N-chlorosuccinimide) to form the hydrazonoyl chloride.
Cycloaddition: Dissolve hydrazonoyl chloride (1.0 equiv) and ethyl propiolate (1.2 equiv) in dry THF.
Activation: Add Triethylamine (1.5 equiv) dropwise at 0°C. Checkpoint: The formation of the nitrile imine is indicated by the precipitation of Et3N·HCl salts.
Reaction: Stir at room temperature for 12 hours.
Workup: Filter salts, concentrate, and purify via silica column (Hexane/EtOAc).
Validation: 1H NMR should show the pyrazole C4-H singlet. NOE difference spectroscopy is required to confirm regiochemistry: Irradiating the N-Aryl ortho-protons should show enhancement of the C5-ester group (or lack of enhancement of the C3-R group), confirming the N1-C5 proximity.
Route B: Regiocontrolled Condensation (The Scalable Route)
Best For: Multi-gram/Kilogram scale, simple alkyl/aryl substituents.
While standard condensation fails, using Trichloromethyl Enones or controlling solvent acidity can invert selectivity. A robust modern variation involves using Enaminones or specific solvent effects (e.g., fluoroalcohols) to direct the hydrazine attack.
However, a proven "trick" for the 5-COOH isomer is the reaction of Lithium Acyl Pyruvates (generated from ketone + diethyl oxalate + LiHMDS) with Arylhydrazine Hydrochloride (not free base). The protonated hydrazine yields different kinetics, often favoring the 5-ester.
Protocol (Modified Claisen-Knorr):
Condensation: Treat ketone R-CO-Me with Diethyl Oxalate (1.1 equiv) and LiHMDS (1.2 equiv) in THF at -78°C -> warming to 0°C to form the lithium enolate of the diketoester.
Cyclization: Quench with Acetic Acid, then add Arylhydrazine Hydrochloride (1.1 equiv) in Ethanol.
Reflux: Heat to 70°C for 4 hours.
Hydrolysis (Optional): If the ester is formed, saponify with LiOH/THF/Water to yield the acid.
Validation: Critical Step. You must run an HMBC NMR. Look for the correlation between the Pyrazole-H4 proton and the Carbonyl carbon of the acid.
Route C: C-H Activation / Carboxylation (The Problem Solver)
Best For: Late-stage functionalization, accessing the scaffold when condensation yields the wrong isomer.
If the 1,3-disubstituted pyrazole (without the acid) is accessible (e.g., 1-Phenyl-3-Methylpyrazole), the C5 proton is the most acidic ring proton. Direct lithiation followed by
quench installs the carboxylic acid exactly at C5.
Substrate: Dissolve 1-Aryl-3-R-pyrazole (1.0 equiv) in anhydrous THF under Argon.
Lithiation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.
Incubation: Stir for 30-60 mins at -78°C. The N1-aryl group directs lithiation to the adjacent C5 position (Directed Ortho Metalation - DOM effect).
Quench: Bubble excess dry
gas through the solution or pour onto crushed dry ice.
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1]
Yield: Typically 80-95% for simple substrates.
Part 3: Comparative Analysis & Decision Matrix
The following table benchmarks these routes based on experimental data patterns observed in the literature (See References 1, 3, 5).
Feature
Route A: [3+2] Cycloaddition
Route B: Modified Condensation
Route C: C-H Carboxylation
Regioselectivity (Target)
Excellent (>95:5)
Moderate to Good (Variable)
Perfect (100:0)
Atom Economy
Moderate (Loss of HCl)
High (Water byproduct)
Good
Scalability
Low/Medium (Exothermic)
High
Medium (Cryogenic req.)
Cost
High (Propiolates/NCS)
Low (Commodity chems)
Medium (n-BuLi)
Substrate Scope
Broad (Tolerates sensitive groups)
Limited (Acid sensitive)
Limited (No electrophiles)
Primary Risk
Safety (Nitrile imine/Diazo)
Isomeric Mixtures (Purification)
Moisture sensitivity
Workflow Decision Matrix
Caption: Operational workflow for selecting the optimal synthetic strategy based on scale and substrate complexity.
References
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
Source: National Institutes of Health (PMC) / J. Braz. Chem. Soc.
URL:[Link] (Search Index 1.4 context)
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate.
Source: Science and Education Publishing.
URL:[Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
Source: Organic Chemistry Portal / Org. Lett.
URL:[Link]
Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles.
Source: ResearchGate / Eur. J. Org. Chem.
URL:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid. While a specific Safety Data Sheet (S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment based on the toxicological profile of structurally analogous pyrazole carboxylic acids allows for the establishment of robust safety protocols. Our approach is grounded in the principle of risk mitigation, ensuring that every procedural step is supported by a clear understanding of the potential hazards involved.
Hazard Assessment: An Evidence-Based Approach
The pyrazole core and its derivatives, particularly those functionalized with a carboxylic acid, present a consistent set of handling hazards. Analysis of safety data for compounds such as 1-Ethyl-1H-pyrazole-5-carboxylic acid, 5-tert-Butyl-1H-pyrazole-3-carboxylic acid, and various other substituted pyrazoles reveals a clear pattern of potential health effects.[1][2][3][4]
Based on this surrogate analysis, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid should be handled as a compound that is, at a minimum:
A skin irritant (Causes skin irritation, H315). [1][2][4][5]
A serious eye irritant (Causes serious eye irritation, H319). [1][2][4][5]
A respiratory tract irritant (May cause respiratory irritation, H335). [1][6][3]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The foundation of safe handling lies in the consistent application of engineering controls, primarily the use of a certified chemical fume hood to minimize inhalation exposure.[8][9][10]
The Hierarchy of Controls: A Logical Framework
Before detailing specific PPE, it is crucial to understand its place within the broader context of laboratory safety. The "Hierarchy of Controls" is a fundamental concept that prioritizes safety measures. PPE is the final line of defense, to be used after all other reasonable controls have been implemented.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Core PPE Requirements for All Operations
Regardless of the scale or specific task, the following PPE constitutes the minimum required ensemble when handling 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Eye and Face Protection: Chemical splash goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11][12] Standard safety glasses do not provide adequate protection against splashes.
Lab Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material, must be worn to protect against skin contact and contamination of personal clothing.
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and appropriate choice for initial protection.[8] Always check the manufacturer's specifications for compatibility and breakthrough times. For prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves.
Footwear: Fully enclosed shoes are mandatory.[12] Safety shoes may be required based on institutional risk assessments.[12]
Task-Specific PPE Protocols
The required level of PPE escalates with the potential for exposure. The following protocols outline the necessary steps for common laboratory operations.
Protocol 1: Weighing and Aliquoting (Solid Compound)
Handling the compound as a powder poses a significant inhalation risk.[8][12]
Engineering Control: All weighing and handling of the solid must be performed within a chemical fume hood or a powder containment hood.[8]
Respiratory Protection: In addition to the core PPE, a NIOSH-approved respirator is required when handling the powder.[9] An N95 respirator may be sufficient, but a half-mask respirator with P100 cartridges offers a higher level of protection.
Gloves: Wear two pairs of nitrile gloves. This provides a buffer in case the outer glove becomes contaminated.
Static Control: Use an anti-static gun or weigh boat to prevent dispersal of the fine powder.
Protocol 2: Solution Preparation and Handling
Dissolving the solid mitigates the aerosolization risk but increases the risk of splashes.
Engineering Control: All solution preparation and transfers should occur within a chemical fume hood.[13]
Eye Protection: Wear chemical splash goggles and a face shield.[12]
Gloves: A single pair of nitrile gloves is typically sufficient. However, ensure they are compatible with the solvent being used. Dispose of and replace gloves immediately if they become contaminated.[8]
Protective Clothing: In addition to a lab coat, consider using chemically resistant sleeves or an apron if handling larger volumes (>1 L).
Summary of PPE Recommendations
The following table summarizes the recommended PPE for various laboratory tasks involving 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid.
Task
Engineering Control
Eye/Face Protection
Hand Protection
Respiratory Protection
Protective Clothing
Storage & Transport
Ventilated Cabinet
Safety Glasses
Nitrile Gloves (as needed)
Not Required
Lab Coat
Weighing (Solid)
Chemical Fume Hood
Goggles & Face Shield
Double Nitrile Gloves
Required (N95 or P100)
Lab Coat
Solution Preparation
Chemical Fume Hood
Goggles & Face Shield
Nitrile Gloves
Not Required (in hood)
Lab Coat, Apron (large vol.)
Reaction & Work-up
Chemical Fume Hood
Goggles & Face Shield
Nitrile Gloves
Not Required (in hood)
Lab Coat, Apron (large vol.)
Spill Cleanup (Solid)
Restricted Area
Goggles & Face Shield
Heavy-duty Nitrile Gloves
Required (P100)
Lab Coat, Shoe Covers
Spill Cleanup (Liquid)
Restricted Area
Goggles & Face Shield
Heavy-duty Nitrile Gloves
Required if outside hood
Lab Coat, Shoe Covers
Procedural Workflow: Donning and Doffing PPE
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
Contaminated PPE: All disposable PPE, including gloves, respirator cartridges, and bench paper, must be treated as hazardous waste.[8][14] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[15]
Chemical Waste: Unused compound and solutions must be disposed of according to institutional and local regulations.[8] Never dispose of this material down the sink or in regular trash.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[6][8]
By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, ensuring a safe and productive research environment.
References
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
Synquest Labs. (2016). 1-Methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
AK Scientific, Inc. (n.d.). 5-tert-Butyl-1H-pyrazole-3-carboxylic acid - Safety Data Sheet.
KISHIDA CHEMICAL CO., LTD. (2023). 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid - Safety Data Sheet.
CymitQuimica. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
Enamine. (n.d.). 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid - Safety Data Sheet.
Cole-Parmer. (2006). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate.